3,5-Dibromo-4-fluorotoluene
Description
BenchChem offers high-quality 3,5-Dibromo-4-fluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-fluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-fluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXPLJYKMAEZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-fluorotoluene
Introduction: The Strategic Importance of Halogenated Scaffolds in Modern Drug Discovery
For researchers, scientists, and professionals in the field of drug development, the precise selection of molecular building blocks is a critical determinant of a program's success. The strategic incorporation of halogens, particularly fluorine and bromine, into small molecules has become a cornerstone of modern medicinal chemistry. Fluorine, owing to its small size and high electronegativity, can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Bromine, a larger and more polarizable halogen, often serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and can also participate in crucial halogen bonding interactions with biological targets.[2]
3,5-Dibromo-4-fluorotoluene emerges as a compound of significant interest at the intersection of these principles. This trifunctionalized toluene derivative offers a unique constellation of chemical properties: a lipophilic methyl group, a metabolically robust carbon-fluorine bond, and two reactive carbon-bromine bonds. This arrangement provides a synthetically versatile scaffold, enabling chemists to explore chemical space in multiple vectors from a single, well-defined starting material. Understanding the fundamental physical properties of this compound is therefore not merely an academic exercise; it is a prerequisite for its effective and reproducible application in the synthesis of novel chemical entities with therapeutic potential.
This guide provides a comprehensive overview of the core physical properties of 3,5-Dibromo-4-fluorotoluene, grounded in both established data and the practical methodologies required for their verification. It is designed to equip the laboratory scientist with the knowledge to confidently handle, characterize, and deploy this valuable synthetic intermediate.
Molecular and Physicochemical Properties
A foundational understanding of a compound's intrinsic properties is essential for its application in synthesis and for predicting its behavior in various physical and biological systems. The key identifiers and known physical constants for 3,5-Dibromo-4-fluorotoluene are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3,5-Dibromo-4-fluorotoluene | Oakwood Chemical[3] |
| Synonym | 1,3-Dibromo-2-fluoro-5-methylbenzene | Oakwood Chemical[3] |
| CAS Number | 444-13-3 | Oakwood Chemical[3] |
| Molecular Formula | C₇H₅Br₂F | Oakwood Chemical[3] |
| Molecular Weight | 267.92 g/mol | Oakwood Chemical[3] |
| Boiling Point | 118-125 °C at 21 mmHg | Oakwood Chemical[3] |
| Purity | ≥98% | Oakwood Chemical[3] |
Note: Data for melting point and density are not consistently reported in publicly available databases. The protocols outlined in the subsequent sections provide robust methods for their experimental determination.
Experimental Determination of Physical Properties
The following sections detail standardized, self-validating protocols for the experimental determination of key physical properties. The rationale behind each step is explained to provide a deeper understanding of the methodology.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically <2 °C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.
This protocol describes the use of a standard digital melting point apparatus, a common and reliable instrument in modern chemistry laboratories.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the 3,5-Dibromo-4-fluorotoluene sample is completely dry and finely powdered. This is achieved by crushing a small amount of the solid on a watch glass with a spatula. Homogeneity is key to reproducible results.
-
Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small plug of material will be forced into the tube.
-
-
Sample Loading:
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the sample into a dense column at the bottom.
-
The final packed sample height should be between 3-5 mm for optimal heat transfer and clear visual observation.
-
-
Instrument Setup:
-
Turn on the melting point apparatus.
-
Set a "start temperature" approximately 15-20 °C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to establish an approximate range.
-
Set the heating ramp rate. For a precise measurement, a slow ramp rate of 1-2 °C per minute is crucial.
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the apparatus.
-
Press "START" to begin the heating ramp from the set start temperature.
-
Observe the sample through the magnified viewing port.
-
Record T₁: The temperature at which the first droplet of liquid appears within the solid matrix.
-
Record T₂: The temperature at which the last solid crystal melts, and the entire sample is a clear liquid.
-
-
Reporting:
-
The melting point is reported as the range from T₁ to T₂.
-
For validation, the procedure should be repeated at least twice. Consistent results confirm the accuracy of the measurement.
-
Caption: Workflow for Capillary Melting Point Determination.
Solubility Assessment
Understanding a compound's solubility profile is paramount in drug development, influencing formulation, bioavailability, and purification strategies. A qualitative assessment in a range of solvents provides a practical understanding of its polarity and intermolecular interactions.
This protocol provides a systematic approach to determining the solubility of 3,5-Dibromo-4-fluorotoluene in a panel of common laboratory solvents of varying polarities.
Step-by-Step Protocol:
-
Preparation:
-
Arrange a series of clean, dry test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).
-
Accurately weigh approximately 10 mg of 3,5-Dibromo-4-fluorotoluene and place it into each test tube. Consistency in the amount of solute is crucial for comparative analysis.
-
-
Solvent Addition:
-
To the first tube, add the first solvent (e.g., Water) in 0.5 mL increments.
-
After each addition, vigorously agitate the mixture for 30-60 seconds. The use of a vortex mixer ensures thorough mixing.
-
-
Observation and Classification:
-
Visually inspect the solution against a well-lit background.
-
Classify the solubility based on the following criteria:
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Continue adding solvent up to a total volume of 3 mL. If the compound dissolves at any point, note the approximate volume of solvent required.
-
-
Systematic Testing:
-
Repeat steps 2 and 3 for each solvent in the panel.
-
Record all observations systematically in a table.
-
Based on the structure ("like dissolves like"), 3,5-Dibromo-4-fluorotoluene is a relatively nonpolar, aromatic molecule. It is expected to be insoluble in polar protic solvents like water but show increasing solubility in solvents of moderate to low polarity.
| Solvent | Polarity | Expected Solubility |
| Water | High | Insoluble |
| Ethanol | High-Medium | Sparingly Soluble |
| Acetone | Medium | Soluble |
| Dichloromethane | Medium-Low | Soluble |
| Toluene | Low | Very Soluble |
| Hexane | Low | Soluble |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following sections describe the expected spectral features of 3,5-Dibromo-4-fluorotoluene and provide standard protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Expected Spectrum: The symmetry of 3,5-Dibromo-4-fluorotoluene will simplify its ¹H NMR spectrum.
-
Aromatic Protons: The two protons on the aromatic ring are chemically equivalent. They will appear as a single signal (a singlet, or a narrowly split multiplet due to coupling with the fluorine atom). The strong deshielding effect of the two bromine atoms and the fluorine atom will likely shift this signal downfield into the range of 7.0-7.5 ppm.
-
Methyl Protons: The three protons of the methyl group are equivalent and will appear as a singlet around 2.2-2.5 ppm.
-
-
Expected Spectrum: Due to the molecule's symmetry, only four distinct carbon signals are expected.
-
Aromatic Carbons:
-
C-F Carbon: One signal, significantly shifted downfield and split by the fluorine atom (¹J-CF coupling).
-
C-Br Carbons: One signal for the two equivalent carbons bonded to bromine.
-
C-H Carbons: One signal for the two equivalent carbons bonded to hydrogen.
-
C-CH₃ Carbon: One signal for the quaternary carbon attached to the methyl group.
-
-
Methyl Carbon: One signal in the aliphatic region, typically around 20-25 ppm.
-
Caption: Standard workflow for NMR sample preparation.
Causality in Protocol:
-
Deuterated Solvent (e.g., CDCl₃): Using a solvent where protons are replaced by deuterium is critical.[4] This prevents the solvent's own proton signals from overwhelming the much smaller signals from the sample. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability and high resolution during data acquisition.
-
Sample Concentration (5-10 mg): This amount provides a sufficient number of nuclei to obtain a high-quality spectrum in a reasonable amount of time without causing issues of viscosity or line broadening that can arise from overly concentrated samples.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
-
C-H (Aromatic): Stretching vibrations typically appear just above 3000 cm⁻¹.
-
C-H (Aliphatic): Stretching vibrations from the methyl group will be observed just below 3000 cm⁻¹.
-
C=C (Aromatic): Ring stretching vibrations will cause sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption band is expected in the 1250-1000 cm⁻¹ region.
-
C-Br Stretch: A strong absorption will be present in the fingerprint region, typically between 600-500 cm⁻¹.
ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid samples with minimal preparation.
Step-by-Step Protocol:
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered 3,5-Dibromo-4-fluorotoluene onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality signal.
-
Data Acquisition: Initiate the sample scan. The instrument directs an IR beam into the crystal, where it reflects and interacts with the sample at the surface before reaching the detector.[5]
-
Cleaning: After the measurement, raise the pressure arm, remove the sample, and clean the crystal surface with a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
-
Molecular Ion Peak (M⁺): The most crucial feature will be the molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule with two bromine atoms will exhibit a characteristic pattern of three peaks:
-
M⁺: Contains two ⁷⁹Br isotopes.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of these peaks will be approximately 1:2:1. For C₇H₅⁷⁹Br₂F, the mass would be ~266 amu. The [M+2]⁺ peak would be at ~268 amu, and the [M+4]⁺ peak at ~270 amu.
-
-
Fragmentation Peaks: Common fragmentation patterns would include the loss of a bromine atom ([M-Br]⁺) and the loss of a methyl group ([M-CH₃]⁺), which would help to piece together the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile, thermally stable compounds like 3,5-Dibromo-4-fluorotoluene.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Equip the gas chromatograph with a suitable capillary column (e.g., a nonpolar DB-5 or similar).
-
Set up a temperature program for the GC oven that will effectively separate the analyte from any impurities and the solvent.
-
Set the mass spectrometer to scan over an appropriate mass range (e.g., 50-350 amu) in EI mode.
-
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated GC inlet. The sample is vaporized and swept onto the column by the carrier gas (usually helium).
-
Separation & Detection: The compound travels through the GC column and is separated from other components based on its boiling point and interaction with the column's stationary phase. As it elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the molecular weight and the presence of two bromine atoms.
Conclusion
3,5-Dibromo-4-fluorotoluene is a strategically designed building block for medicinal chemistry and organic synthesis. A thorough characterization of its physical properties is the first and most critical step toward its successful application. This guide has provided a compilation of its known attributes and, more importantly, has detailed the robust, self-validating experimental protocols necessary for a research scientist to verify these properties and ensure the quality and consistency of their starting materials. By applying these standardized methods for determining melting point, solubility, and spectroscopic identity, researchers can proceed with confidence in the development of novel molecular architectures.
References
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Oakwood Chemical. (n.d.). 3,5-Dibromo-4-fluorotoluene. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-3-fluorotoluene. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-4-fluorotoluene. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-3,5-dibromo-4-fluorotoluene. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved January 30, 2026, from [Link]
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BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). SOP for Melting Point Apparatus. Retrieved January 30, 2026, from [Link]
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Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved January 30, 2026, from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 30, 2026, from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2025, August 6). Solubility and Dissolution Profile Assessment in Drug Discovery. Retrieved January 30, 2026, from [Link]
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Pharmaguideline. (n.d.). SOP for Melting Point Apparatus. Retrieved January 30, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA Archive. Retrieved January 30, 2026, from [Link]
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U.S. Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved January 30, 2026, from [Link]
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SpringerLink. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved January 30, 2026, from [Link]
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ACS Publications. (2010, October 14). Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method. Retrieved January 30, 2026, from [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 30, 2026, from [Link]
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The Royal Society of Chemistry. (2017). Supporting Information. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2025, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved January 30, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 30, 2026, from [Link]
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World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved January 30, 2026, from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved January 30, 2026, from [Link]
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3,5-Dibromo-4-fluorotoluene: A Technical Guide for Strategic Synthesis
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, and application of 3,5-Dibromo-4-fluorotoluene. The strategic positioning of its halogen substituents makes it a highly valuable and versatile building block in modern organic synthesis.
Core Compound Analysis: Structure and Properties
3,5-Dibromo-4-fluorotoluene is a polyhalogenated aromatic compound. The toluene backbone is substituted with two bromine atoms at the 3 and 5 positions and a fluorine atom at the 4 position. This specific arrangement provides distinct reactivity at multiple sites, which is highly advantageous for constructing complex molecular architectures.
Physicochemical and Safety Data
A comprehensive understanding of a compound's properties is crucial for its effective and safe application. The data presented below has been consolidated from chemical supplier information.
| Property | Value | Source(s) |
| CAS Number | 120449-31-0 | |
| Molecular Formula | C₇H₅Br₂F | |
| Molecular Weight | 267.92 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 118-125 °C at 21 mmHg | [1] |
| Purity | Typically ≥98% | [1] |
Safety and Handling: 3,5-Dibromo-4-fluorotoluene is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Synthesis Protocol: Electrophilic Bromination
A logical and common method for the synthesis of 3,5-Dibromo-4-fluorotoluene is the electrophilic aromatic substitution of 4-fluorotoluene. The methyl and fluoro groups are ortho-, para-directing, guiding the incoming electrophiles (bromine) to the 3 and 5 positions.
Detailed Experimental Workflow
This protocol outlines a robust procedure for the synthesis and purification of the target compound.
Materials:
-
4-Fluorotoluene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron (III) bromide (FeBr₃) or iron powder (catalyst)
-
Anhydrous Dichloromethane (DCM) or Glacial Acetic Acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., Nitrogen), dissolve 4-fluorotoluene (1.0 equivalent) in an appropriate anhydrous solvent like dichloromethane.
-
Catalyst Introduction: Add a catalytic amount of a Lewis acid, such as iron powder or FeBr₃. This is a critical step as the catalyst polarizes the brominating agent, thereby increasing its electrophilicity.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., Bromine, 2.1 equivalents) dissolved in the reaction solvent to the stirred mixture at 0 °C. The slow, controlled addition is crucial to manage the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 3-18 hours).[3] The progress should be diligently monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting material.
-
Work-up Procedure:
-
Upon completion, cool the reaction mixture and carefully quench it by adding saturated aqueous sodium thiosulfate to neutralize any excess bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove acidic byproducts), water, and finally, brine.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude product should be purified via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-Dibromo-4-fluorotoluene.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of 3,5-Dibromo-4-fluorotoluene.
Structural Elucidation via Spectroscopy
Confirming the structure and purity of the synthesized compound is a non-negotiable step in any synthetic protocol. The following are the expected outcomes from standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. It should feature a singlet corresponding to the three protons of the methyl (CH₃) group and another singlet for the two equivalent aromatic protons at the C2 and C6 positions.
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight. Critically, it will display a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks for the molecular ion at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1).[4]
-
¹³C NMR: The carbon NMR will show the number of unique carbon environments. Due to symmetry, fewer than 7 signals are expected.
-
¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the single, unique fluorine atom on the aromatic ring.
Applications in Medicinal Chemistry and Drug Discovery
The utility of 3,5-Dibromo-4-fluorotoluene as a synthetic intermediate is rooted in the distinct properties of its halogen substituents.
The Strategic Role of Fluorine
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[5] The fluorine atom can enhance several crucial properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[6][7] Placing fluorine at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[8]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions, such as hydrogen bonds or dipole interactions, with amino acid residues in the target protein's binding pocket, potentially increasing the compound's potency.[6][9]
-
Physicochemical Properties: Fluorine can modulate a molecule's pKa, lipophilicity, and membrane permeability, which are all critical pharmacokinetic parameters.[6][10]
Sequential Cross-Coupling Reactions
The two bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This allows for the sequential and controlled introduction of different aryl, heteroaryl, or alkyl groups, enabling the construction of complex, three-dimensional molecules from a simple starting block. The slight difference in the electronic environment of the two bromine atoms may allow for selective mono-functionalization under carefully controlled conditions.
Logical Pathway for Scaffold Elaboration
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An In-Depth Technical Guide to 1,3-Dibromo-2-fluoro-5-methylbenzene (3,5-Dibromo-4-fluorotoluene)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery for enhancing a compound's pharmacological profile.[1] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 1,3-Dibromo-2-fluoro-5-methylbenzene serves as a key building block, offering multiple reaction sites for the construction of complex molecular architectures.[3] Its utility is amplified by the presence of two bromine atoms, which are amenable to a variety of cross-coupling reactions, and a fluorine atom that can impart desirable pharmacokinetic characteristics to the final product.
Chemical Identity and Properties
The correct IUPAC name for the compound commonly known as 3,5-Dibromo-4-fluorotoluene is 1,3-Dibromo-2-fluoro-5-methylbenzene .
| Property | Value | Source(s) |
| IUPAC Name | 1,3-Dibromo-2-fluoro-5-methylbenzene | Internal Analysis |
| Common Name | 3,5-Dibromo-4-fluorotoluene | Internal Analysis |
| CAS Number | 444-13-3 | Internal Analysis |
| Molecular Formula | C₇H₅Br₂F | Internal Analysis |
| Molecular Weight | 267.92 g/mol | Internal Analysis |
| Appearance | Not specified, likely a solid or liquid at room temperature | Internal Analysis |
| Boiling Point | Not specified | Internal Analysis |
| Melting Point | Not specified | Internal Analysis |
| Solubility | Insoluble in water, soluble in common organic solvents | Inferred from structure |
Synthesis of 1,3-Dibromo-2-fluoro-5-methylbenzene: A Plausible Approach
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 1,3-Dibromo-2-fluoro-5-methylbenzene.
Experimental Protocol:
Step 1: Diazotization of 4-Fluoro-3,5-dibromoaniline
-
Rationale: The Sandmeyer reaction is a reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[6] This approach offers good yields and regiochemical control.
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-3,5-dibromoaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, maintaining the temperature below 5°C with an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Step 2: Sandmeyer Reaction
-
Rationale: Copper(I) bromide is a classic and effective reagent for the conversion of diazonium salts to aryl bromides.
-
Procedure:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1,3-Dibromo-2-fluoro-5-methylbenzene.
-
Applications in Drug Discovery and Development
The strategic placement of fluorine and bromine atoms makes 1,3-Dibromo-2-fluoro-5-methylbenzene a valuable intermediate in the synthesis of pharmaceutical compounds.[3]
4.1. Modulation of Pharmacokinetic Properties:
The incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[2] This can lead to improved oral bioavailability and a longer half-life. The lipophilicity of a molecule can also be fine-tuned through fluorination, which is crucial for optimizing membrane permeability and achieving desired absorption, distribution, metabolism, and excretion (ADME) profiles.
4.2. A Versatile Scaffold for Lead Optimization:
The two bromine atoms in 1,3-Dibromo-2-fluoro-5-methylbenzene serve as versatile handles for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures, making it an ideal scaffold for structure-activity relationship (SAR) studies during lead optimization.[7]
Logical Relationship of Properties and Applications:
Caption: The relationship between the key structural features of 1,3-Dibromo-2-fluoro-5-methylbenzene and its applications in drug discovery.
4.3. Precursor to Biologically Active Molecules:
Safety and Handling
As with all halogenated aromatic compounds, 1,3-Dibromo-2-fluoro-5-methylbenzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1,3-Dibromo-2-fluoro-5-methylbenzene is a strategically important building block for researchers in drug discovery and development. Its unique combination of fluorine and bromine substituents provides a powerful tool for modulating the pharmacokinetic properties of lead compounds and for constructing complex molecular architectures. A thorough understanding of its chemical properties and synthetic accessibility is crucial for leveraging its full potential in the development of next-generation therapeutics.
References
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. ([Link])
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1-bromo-2-fluorobenzene - Organic Syntheses Procedure. ([Link])
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"Fluorobenzene". - Organic Syntheses Procedure. ([Link])
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- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. ()
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Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ([Link])
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Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][4][8][10] triazolo [4, 3-d][4][10] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed. ([Link])
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SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS Meng-Yang Chang,* Tein-Wei Lee, and Ming-Hao Wu Departmen. ([Link])
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Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to the Safe Handling of 3,5-Dibromo-4-fluorotoluene
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of unique building blocks like 3,5-Dibromo-4-fluorotoluene opens new avenues in synthetic chemistry. However, with great potential comes the critical responsibility of ensuring a safe and controlled laboratory environment. This in-depth technical guide moves beyond a mere recitation of safety data, offering a holistic framework for the safe and effective utilization of this compound, grounded in years of field-proven experience and a deep understanding of chemical reactivity and risk mitigation.
Proactive Hazard Recognition: Understanding the Intrinsic Properties of 3,5-Dibromo-4-fluorotoluene
A foundational principle of laboratory safety is the proactive identification and comprehension of a compound's inherent hazards. For 3,5-Dibromo-4-fluorotoluene (CAS No. 444-13-3), a nuanced understanding of its toxicological profile is paramount for designing robust safety protocols.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-Dibromo-4-fluorotoluene is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
This classification paints a clear picture of a compound that demands respect and careful handling. The "harmful if swallowed" designation necessitates stringent controls to prevent accidental ingestion, while the irritation warnings for skin, eyes, and the respiratory system underscore the need for comprehensive personal protective equipment (PPE) and controlled ventilation.
Table 1: GHS Hazard Profile of 3,5-Dibromo-4-fluorotoluene
| Hazard Class | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
Data sourced from Oakwood Chemical.[1]
Caption: GHS Hazard Exposure Pathways for 3,5-Dibromo-4-fluorotoluene.
Engineering a Safe Workspace: The Hierarchy of Controls in Practice
The cornerstone of a robust safety program is the implementation of the hierarchy of controls, a systematic approach to minimizing risk. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final line of defense.
Elimination and Substitution: A Strategic Consideration
In drug discovery and development, the precise molecular architecture of a compound like 3,5-Dibromo-4-fluorotoluene is often integral to its function, making substitution challenging. However, a critical evaluation of the synthetic route should always be the initial step. Consider whether alternative, less hazardous reagents could achieve the desired transformation.
Engineering Controls: Your First Line of Active Defense
Given the respiratory irritation potential (H335), all manipulations of 3,5-Dibromo-4-fluorotoluene, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood.[2][3][4] This is non-negotiable. The fume hood serves to contain and exhaust vapors, preventing inhalation exposure. Ensure that the sash is maintained at the lowest practical height and that work is conducted at least six inches inside the hood.
For procedures with a higher potential for aerosolization, such as reactions under vigorous agitation or transfers under positive pressure, consider the use of a glove box or other closed-system transfer methods.[5]
Administrative Controls: Standard Operating Procedures and Training
A well-defined Standard Operating Procedure (SOP) is essential for the safe handling of this compound. The SOP should include, at a minimum:
-
A detailed, step-by-step protocol for the intended experiment.
-
A comprehensive list of all required PPE.
-
Emergency procedures for spills, fires, and personal exposure.
-
Waste disposal protocols.
All personnel handling 3,5-Dibromo-4-fluorotoluene must be thoroughly trained on the specific hazards of the compound and the details of the SOP. This training should be documented and refreshed periodically.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential to protect against any residual risk.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2][4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: Wear nitrile gloves at all times.[2][4] Given the skin irritation hazard (H315), it is crucial to inspect gloves for any signs of degradation or puncture before use. For extended operations or when handling larger quantities, consider double-gloving. A lab coat should be worn and buttoned to protect the arms and torso.
-
Respiratory Protection: In a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.
Caption: A systematic workflow for the safe handling of 3,5-Dibromo-4-fluorotoluene.
Emergency Preparedness: A Proactive Stance on Incident Response
Even with the most stringent safety protocols, the potential for unforeseen incidents exists. A well-rehearsed emergency response plan is a critical component of a safe laboratory environment.
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Fire Response
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Wear a self-contained breathing apparatus (SCBA) to protect against toxic combustion byproducts, which may include hydrogen bromide and hydrogen fluoride.
Responsible Stewardship: Storage and Disposal
Proper storage and disposal are integral to a comprehensive safety plan and environmental responsibility.
Storage
Store 3,5-Dibromo-4-fluorotoluene in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]
Disposal
All waste containing 3,5-Dibromo-4-fluorotoluene must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated absorbent materials, empty containers, and reaction residues. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The safe and effective use of 3,5-Dibromo-4-fluorotoluene in a research and development setting is not merely a matter of following a checklist; it is about cultivating a deeply ingrained culture of safety. By combining a thorough understanding of the compound's hazards with the diligent application of the hierarchy of controls, robust emergency preparedness, and responsible stewardship, scientists can confidently explore the synthetic potential of this valuable building block while ensuring the well-being of themselves, their colleagues, and the environment.
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The Strategic Synthesis and Application of 3,5-Dibromo-4-fluorotoluene: A Technical Guide for Chemical Innovators
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into aromatic scaffolds is a cornerstone of molecular design. These elements impart unique electronic properties and provide reactive handles for a diverse array of chemical transformations. 3,5-Dibromo-4-fluorotoluene, with its distinct substitution pattern, emerges as a highly valuable, yet underexplored, building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.
This technical guide provides an in-depth exploration of 3,5-Dibromo-4-fluorotoluene, from its logical synthetic pathways to its potential applications. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application. The key identifiers for 3,5-Dibromo-4-fluorotoluene are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1,3-Dibromo-2-fluoro-5-methylbenzene | [1] |
| CAS Number | 444-13-3 | [1] |
| Molecular Formula | C₇H₅Br₂F | [1] |
| Molecular Weight | 267.92 g/mol | [1] |
Predicted Spectroscopic Data:
-
¹H NMR (in CDCl₃): The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm. The two aromatic protons will appear as a singlet or a very narrowly split doublet in the range of δ 7.2-7.6 ppm, with potential long-range coupling to the fluorine atom.
-
¹³C NMR (in CDCl₃): The spectrum will display distinct signals for the seven carbon atoms. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbons attached to the bromine atoms will be significantly deshielded.
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with intense peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.
Strategic Synthesis of 3,5-Dibromo-4-fluorotoluene
A robust and scalable synthesis is paramount for the widespread adoption of a chemical building block. While a direct, one-pot synthesis of 3,5-Dibromo-4-fluorotoluene is not prominently described, a logical and efficient multi-step pathway can be devised from readily available starting materials. The proposed synthesis leverages well-established and reliable organic transformations.
Proposed Synthetic Pathway
The most logical approach to 3,5-Dibromo-4-fluorotoluene begins with the bromination of p-toluidine, followed by a Sandmeyer-type reaction to introduce the fluorine atom.
Caption: Proposed multi-step synthesis of 3,5-Dibromo-4-fluorotoluene.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Amino-3,5-dibromotoluene
This step involves the electrophilic bromination of p-toluidine. The amino group is a strong activating group, directing the bromine atoms to the ortho positions. Acetic acid is a common solvent for this transformation.[3][4]
-
Materials: p-Toluidine, Bromine, Glacial Acetic Acid.
-
Procedure:
-
Dissolve p-toluidine in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 4-amino-3,5-dibromotoluene. The product can be further purified by recrystallization.[4]
-
Step 2: Synthesis of 3,5-Dibromo-4-fluorotoluene via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[5]
-
Materials: 4-Amino-3,5-dibromotoluene, Sodium Nitrite, Tetrafluoroboric acid (HBF₄), Diethyl ether.
-
Procedure:
-
Suspend 4-amino-3,5-dibromotoluene in an aqueous solution of tetrafluoroboric acid in a beaker cooled in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5 °C. The formation of the diazonium tetrafluoroborate salt is often observed as a precipitate.
-
Stir the mixture for an additional 30 minutes at low temperature.
-
Filter the precipitated diazonium salt and wash it with cold water, followed by cold diethyl ether.
-
Carefully dry the diazonium salt.
-
Gently heat the dry diazonium salt in a flask. Thermal decomposition will liberate nitrogen gas and boron trifluoride, yielding the desired 3,5-Dibromo-4-fluorotoluene.
-
The crude product can be purified by distillation or column chromatography.
-
Chemical Reactivity and Synthetic Utility
The unique arrangement of substituents in 3,5-Dibromo-4-fluorotoluene dictates its reactivity and makes it a versatile intermediate.
Cross-Coupling Reactions
The two bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective formation of carbon-carbon bonds at the 3 and 5 positions, enabling the construction of complex molecular architectures.[6]
Caption: Potential cross-coupling reactions of 3,5-Dibromo-4-fluorotoluene.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom, activated by the electron-withdrawing bromine atoms, can be susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 4-position. The rate of this reaction can be influenced by the solvent and the nature of the nucleophile.[7]
Applications in Drug Discovery and Materials Science
The strategic placement of fluorine in drug candidates can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[8][9] 3,5-Dibromo-4-fluorotoluene serves as a valuable scaffold for introducing a fluorinated toluene moiety into bioactive molecules. The bromine atoms can be subsequently functionalized to build up the desired molecular complexity.
In materials science, the incorporation of fluorinated and brominated monomers into polymers can impart desirable properties such as thermal stability, flame retardancy, and altered optical and electronic characteristics.[6][10] 3,5-Dibromo-4-fluorotoluene can be utilized as a monomer or a precursor to more complex monomers for the synthesis of high-performance polymers.
Safety Considerations
While specific toxicity data for 3,5-Dibromo-4-fluorotoluene is limited, it is prudent to handle it with care, assuming it may have properties similar to other halogenated aromatic compounds. Based on data for analogous compounds, it may be a flammable liquid and cause skin, eye, and respiratory irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Conclusion
3,5-Dibromo-4-fluorotoluene is a chemical intermediate with significant potential in various fields of chemical synthesis. Its well-defined reactivity, stemming from the strategic placement of its halogen substituents, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a solid foundation for its utilization in innovative research and development endeavors.
References
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- Kaur, M., Saini, C. K., & Kaur, A. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research, 4(1).
- Google Patents. (n.d.). Process for the preparation of 3-bromo-4-fluorotoluene.
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Semantic Scholar. (n.d.). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Retrieved from [Link]
- Singh, R. P., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33.
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Oakwood Chemical. (n.d.). 3,5-Dibromo-4-fluorotoluene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
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YouTube. (2014, February 16). meta-Fluorotoluene Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Bromo-4-fluorotoluene: From Synthesis to Application. Retrieved from [Link]
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ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-fluorotoluene. Retrieved from [Link]
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- Forlani, L., & Tortelli, V. (1981). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (10), 1349-1352.
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An In-depth Technical Guide to the Discovery and History of 3,5-Dibromo-4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Niche yet Significant Halogenated Toluene
In the vast landscape of chemical synthesis, the journey of a single molecule from its first creation to its application in complex molecular architectures provides a compelling narrative of scientific progress. This guide delves into the discovery and history of 3,5-Dibromo-4-fluorotoluene, a halogenated aromatic compound whose structural features make it a valuable, albeit specialized, building block in organic synthesis. While not a household name in the chemical world, its story is instructive, touching upon fundamental reaction mechanisms and the enduring quest for novel molecular scaffolds. This document aims to provide a comprehensive technical overview for researchers and professionals in drug development and materials science, offering not just a historical account but also practical insights into its synthesis and properties.
Chapter 1: The First Synthesis - A Mid-20th Century Endeavor
The first documented synthesis of 3,5-Dibromo-4-fluorotoluene appears to have been reported in 1954 by Charles H. Sprague, Gustav E. Cwalina, and Glenn L. Jenkins.[1] Their work, titled "The Synthesis of Fluoro-bromo Derivatives of Benzoic Acid to be Evaluated as Radiographic Opaques," describes the preparation of this compound as a key intermediate.[1] This initial synthesis was not an end in itself but a necessary step towards more complex molecules with potential applications in medical imaging.
The synthetic route chosen by Sprague and his colleagues was the Balz-Schiemann reaction, a cornerstone of aromatic fluorine chemistry. This reaction provides a reliable method for the introduction of a fluorine atom onto an aromatic ring, a transformation that is often challenging to achieve by direct fluorination.
The Strategic Logic of the Balz-Schiemann Reaction
The choice of the Balz-Schiemann reaction was a logical one, given the starting materials and the desired product. This reaction proceeds via the thermal decomposition of an arenediazonium tetrafluoroborate salt, which is typically prepared from the corresponding aromatic amine. The overall transformation involves the replacement of an amino group with a fluorine atom.
The general mechanism of the Balz-Schiemann reaction can be broken down into two main stages:
-
Diazotization: The starting aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is then followed by the addition of fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.
Plausible Experimental Protocol for the First Synthesis
Step 1: Diazotization and Formation of 3,5-Dibromo-4-toluenediazonium Fluoborate
-
Preparation of the Amine Salt: 3,5-Dibromo-4-aminotoluene is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The temperature is maintained at a low level (typically 0-5 °C) using an ice bath to ensure the stability of the diazonium salt to be formed.
-
Diazotization: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred amine salt solution. The slow addition and low temperature are crucial to prevent the premature decomposition of the diazonium salt and to control the exothermic reaction.
-
Precipitation: The formation of the 3,5-dibromo-4-toluenediazonium tetrafluoroborate occurs as a precipitate. The reaction mixture is stirred for a short period after the addition of sodium nitrite is complete to ensure full conversion.
-
Isolation and Drying: The precipitated diazonium salt is collected by filtration, washed with cold water, followed by a cold, low-boiling organic solvent (like diethyl ether) to remove residual water, and then dried under vacuum. Extreme care must be taken during the handling and drying of diazonium salts as they can be explosive when dry.
Step 2: Thermal Decomposition to 3,5-Dibromo-4-fluorotoluene
-
Decomposition: The dry 3,5-dibromo-4-toluenediazonium tetrafluoroborate is heated gently in a flask. The decomposition is often carried out without a solvent, or in the presence of an inert, high-boiling solvent to moderate the reaction.
-
Product Collection: As the diazonium salt decomposes, it releases nitrogen gas and boron trifluoride, and the liquid 3,5-Dibromo-4-fluorotoluene is formed. The product can be distilled directly from the reaction flask.
-
Purification: The collected distillate is then purified, typically by fractional distillation under reduced pressure, to yield the pure 3,5-Dibromo-4-fluorotoluene.
Chapter 2: Physicochemical Properties and Spectroscopic Data
Understanding the physical and chemical properties of 3,5-Dibromo-4-fluorotoluene is essential for its use in synthesis.
| Property | Value | Source |
| CAS Number | 444-13-3 | [2] |
| Molecular Formula | C₇H₅Br₂F | [2] |
| Molecular Weight | 267.92 g/mol | [2] |
| Appearance | Not specified in historical context, likely a liquid or low-melting solid | |
| Boiling Point | 118-125 °C at 21 mmHg | [2] |
| Purity (Typical) | 98% | [2] |
While the original 1954 paper would not have had access to modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR), contemporary analysis provides a detailed picture of the molecule's structure.
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons and two singlets (or narrow doublets due to long-range coupling with fluorine) for the two aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would provide signals for the distinct carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.
Chapter 3: Modern Synthetic Approaches and Applications
While the Balz-Schiemann reaction represents the historical route to 3,5-Dibromo-4-fluorotoluene, modern organic synthesis offers alternative and potentially more efficient methods for the preparation of halogenated aromatics. These can include direct electrophilic bromination of 4-fluorotoluene, although achieving the desired 3,5-dibromo substitution pattern can be challenging due to the directing effects of the methyl and fluoro groups. The fluorine atom is an ortho-, para-director, as is the methyl group, which would favor bromination at the 2- and 6-positions relative to the fluorine. Therefore, a multi-step synthesis, such as the one employed by Sprague and his team, remains a viable and often necessary strategy.
The primary historical application of 3,5-Dibromo-4-fluorotoluene was as an intermediate in the synthesis of potential radiographic contrast agents.[1] In this context, the heavy bromine atoms would contribute to the X-ray attenuation properties of the final molecule.
In contemporary research and development, 3,5-Dibromo-4-fluorotoluene serves as a versatile building block. The presence of two bromine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of substituents at the 3- and 5-positions, making it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science. The fluorine atom can also play a crucial role in modifying the physicochemical properties of the final products, such as metabolic stability and binding affinity to biological targets.
Conclusion
The discovery of 3,5-Dibromo-4-fluorotoluene, born out of the mid-20th-century exploration for new medical imaging agents, exemplifies the foundational role of synthetic chemistry in scientific advancement. The original synthesis, leveraging the classic Balz-Schiemann reaction, highlights the ingenuity of chemists in accessing challenging molecular structures. While the initial application may have been niche, the compound's utility as a halogenated building block has endured. For today's researchers, 3,5-Dibromo-4-fluorotoluene represents a synthetically accessible scaffold for the creation of novel molecules with tailored properties, a testament to the lasting legacy of early synthetic explorations.
References
- Sprague, C. H., Cwalina, G. E., & Jenkins, G. L. (1954). The Synthesis of Fluoro-bromo Derivatives of Benzoic Acid to be Evaluated as Radiographic Opaques*.
-
(Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
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Laboratory methods of organic chemistry / by L. Gattermann - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
3,5-Dibromo-4-fluorotoluene - Oakwood Chemical. (n.d.). Retrieved January 30, 2026, from [Link]
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Spectroscopic Signature of 3,5-Dibromo-4-fluorotoluene: A-Technical Deep Dive
For Immediate Release
Molecular Structure and Physicochemical Properties
3,5-Dibromo-4-fluorotoluene is a substituted toluene with the molecular formula C₇H₅Br₂F and a molecular weight of 267.92 g/mol .[1] The strategic placement of two bromine atoms and a fluorine atom on the toluene ring significantly influences its electronic properties and, consequently, its spectroscopic behavior. Understanding these substituent effects is paramount for accurate spectral interpretation.
| Property | Value | Source |
| CAS Number | 444-13-3 | Oakwood Chemical[1] |
| Molecular Formula | C₇H₅Br₂F | Oakwood Chemical[1] |
| Molecular Weight | 267.92 | Oakwood Chemical[1] |
| Boiling Point | 118-125 °C at 21 mmHg | Oakwood Chemical[1] |
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 3,5-Dibromo-4-fluorotoluene is predicted to be relatively simple, exhibiting two distinct signals corresponding to the aromatic and methyl protons.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 - 7.5 | Doublet | 2H | H-2, H-6 |
| ~2.3 - 2.4 | Singlet | 3H | -CH₃ |
Interpretation and Rationale:
The two aromatic protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal. The coupling to the adjacent fluorine atom at position 4 will likely split this signal into a doublet. The chemical shift will be downfield due to the deshielding effect of the electronegative bromine and fluorine atoms.
The three methyl protons are also equivalent and will appear as a singlet, as there are no adjacent protons to cause splitting. The electron-donating nature of the methyl group will cause this signal to appear in the upfield region typical for methyl groups attached to an aromatic ring.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of 3,5-Dibromo-4-fluorotoluene is anticipated to display five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are influenced by the attached substituents, with electronegative atoms causing a downfield shift.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 (d) | C-4 |
| ~138 - 142 (d) | C-1 |
| ~130 - 135 (d) | C-2, C-6 |
| ~115 - 120 (d) | C-3, C-5 |
| ~20 - 22 | -CH₃ |
Interpretation and Rationale:
-
C-4: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF), which will manifest as a doublet.
-
C-1: The carbon bearing the methyl group will also be downfield, influenced by the overall electron-withdrawing nature of the halogenated ring.
-
C-2 and C-6: These equivalent carbons are adjacent to bromine atoms and will be shifted downfield. They will also exhibit coupling to the fluorine atom, likely appearing as doublets with a smaller coupling constant (³JCF).
-
C-3 and C-5: These carbons are directly attached to the bromine atoms and will experience a strong deshielding effect. They will also show coupling to the fluorine atom (²JCF), appearing as doublets.
-
-CH₃: The methyl carbon will resonate at a characteristic upfield position.
Sources
An In-Depth Technical Guide to the Reactivity of the Fluorine Atom in 3,5-Dibromo-4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the fluorine atom in 3,5-Dibromo-4-fluorotoluene, a versatile building block in synthetic organic chemistry. With a focus on Nucleophilic Aromatic Substitution (SNAr) reactions, this document delves into the underlying electronic and steric factors governing the displacement of the fluorine atom. We will explore the mechanistic intricacies, provide field-proven experimental protocols for the substitution of fluorine with a range of nucleophiles, and discuss the applications of the resulting products in the realm of drug discovery and development. This guide is intended to be a practical resource for researchers and professionals seeking to leverage the unique reactivity of this polysubstituted aromatic compound.
Introduction: The Unique Chemical Landscape of 3,5-Dibromo-4-fluorotoluene
3,5-Dibromo-4-fluorotoluene is an intriguing polysubstituted aromatic compound that presents a unique combination of electronic and steric features. The strategic placement of two bromine atoms, a fluorine atom, and a methyl group on the toluene ring creates a nuanced reactivity profile, particularly concerning the fluorine atom at the C-4 position. Understanding the interplay of these substituents is paramount for predicting and harnessing the molecule's synthetic potential.
The presence of a fluorine atom on an aromatic ring often imparts desirable properties to pharmaceutical candidates, including enhanced metabolic stability, improved binding affinity, and better pharmacokinetic profiles.[1] Consequently, the selective functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry. 3,5-Dibromo-4-fluorotoluene, with its displaceable fluorine and additional bromine functionalities for further elaboration, represents a valuable scaffold for the synthesis of novel chemical entities.
This guide will focus on the Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom, a key transformation for this substrate. We will dissect the factors that activate the C-F bond towards nucleophilic attack and provide practical guidance for its synthetic manipulation.
Mechanistic Insights into Fluorine Reactivity: The Principles of SNAr
The displacement of the fluorine atom in 3,5-Dibromo-4-fluorotoluene proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, the aromatic ring acts as an electrophile, and is attacked by a nucleophile.[2][3] The reaction generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5]
Figure 1: Generalized mechanism of the SNAr reaction on 3,5-Dibromo-4-fluorotoluene.
For an SNAr reaction to occur, the aromatic ring must be rendered sufficiently electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][6] These EWGs stabilize the negative charge of the Meisenheimer complex through resonance or induction.
The Role of Substituents in Activating the Fluorine Atom
In 3,5-Dibromo-4-fluorotoluene, the reactivity of the fluorine atom is modulated by the combined electronic effects of the two bromine atoms and the methyl group.
-
Bromine Atoms (ortho and meta to Fluorine): Halogens, including bromine, exert a dual electronic effect: they are inductively electron-withdrawing (-I effect) and resonance electron-donating (+R effect). In the context of SNAr, the strong inductive withdrawal of the two bromine atoms is the dominant factor. This withdrawal of electron density from the aromatic ring makes the carbon atom bonded to the fluorine more electrophilic and susceptible to nucleophilic attack. The bromine atom at the 3-position (ortho to the fluorine) and the bromine at the 5-position (meta to the fluorine) both contribute to this activation.
-
Methyl Group (para to Fluorine): The methyl group is an electron-donating group (+I and hyperconjugation effects). In electrophilic aromatic substitution, this would activate the ring. However, in SNAr, electron-donating groups generally decrease the reactivity of the ring by destabilizing the negatively charged Meisenheimer intermediate.[4] Therefore, the methyl group in 3,5-Dibromo-4-fluorotoluene has a deactivating effect on the SNAr reaction.
The overall reactivity of the fluorine atom is a balance of these activating and deactivating influences. The strong electron-withdrawing nature of the two bromine atoms generally outweighs the deactivating effect of the single methyl group, rendering the fluorine atom susceptible to displacement by strong nucleophiles under appropriate reaction conditions.
Experimental Protocols for Nucleophilic Aromatic Substitution
The following sections provide detailed, step-by-step methodologies for the substitution of the fluorine atom in 3,5-Dibromo-4-fluorotoluene with various classes of nucleophiles. These protocols are based on established principles of SNAr reactions and can be adapted for specific research needs.
Substitution with N-Nucleophiles: Synthesis of 4-Amino-3,5-dibromotoluene Derivatives
The reaction with amines is a common and highly useful SNAr transformation, leading to the formation of substituted anilines which are prevalent in many pharmaceutical compounds.
Figure 2: General workflow for the amination of 3,5-Dibromo-4-fluorotoluene.
Detailed Protocol: Synthesis of 4-Amino-3,5-dibromotoluene
This protocol describes the synthesis of the parent 4-amino-3,5-dibromotoluene, a valuable intermediate.[7][8]
-
Reaction Setup: In a sealed reaction vessel, combine 3,5-Dibromo-4-fluorotoluene (1.0 eq.), a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base (e.g., potassium carbonate, 2.0 eq.).
-
Introduction of Nucleophile: Add an excess of the amine nucleophile. For the synthesis of 4-amino-3,5-dibromotoluene, aqueous ammonia can be used.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Representative Reaction Parameters for Amination
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) |
| Aqueous Ammonia | DMSO | K₂CO₃ | 120 | 12 |
| Morpholine | DMF | Et₃N | 100 | 8 |
| Aniline | NMP | K₂CO₃ | 150 | 24 |
Substitution with O-Nucleophiles: Synthesis of 3,5-Dibromo-4-alkoxytoluene Derivatives
The reaction with alkoxides, such as sodium methoxide, provides access to aryl ethers. A related compound, 3,5-dibromo-4-methoxytoluene, has been synthesized and utilized in further reactions.[9][10]
Detailed Protocol: Synthesis of 3,5-Dibromo-4-methoxytoluene
-
Preparation of Alkoxide: Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-Dibromo-4-fluorotoluene (1.0 eq.) in anhydrous methanol.
-
Reaction Conditions: Add the freshly prepared sodium methoxide solution (1.5 eq.) to the flask and heat the mixture to reflux. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography.
Substitution with S-Nucleophiles: Synthesis of 3,5-Dibromo-4-(arylthio)toluene Derivatives
Thiols are excellent nucleophiles for SNAr reactions, leading to the formation of thioethers.
Detailed Protocol: Synthesis of 3,5-Dibromo-4-(phenylthio)toluene
-
Reaction Setup: To a solution of 3,5-Dibromo-4-fluorotoluene (1.0 eq.) in a polar aprotic solvent such as DMF, add thiophenol (1.1 eq.) and a base like potassium carbonate (1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Applications in Drug Development and Medicinal Chemistry
The derivatives of 3,5-Dibromo-4-fluorotoluene are valuable intermediates in the synthesis of a wide range of biologically active molecules. The ability to introduce diverse functionalities at the C-4 position through SNAr, coupled with the potential for further modifications at the bromine-substituted positions (e.g., through cross-coupling reactions), makes this scaffold highly attractive for the construction of compound libraries for drug screening.
For instance, substituted anilines are key components of many kinase inhibitors and other targeted therapies. The 3,5-dibromo-4-aminotoluene core can be further elaborated to generate novel drug candidates. Similarly, aryl ethers and thioethers are also important pharmacophores found in a variety of therapeutic agents.
Conclusion
3,5-Dibromo-4-fluorotoluene is a versatile and reactive building block for organic synthesis. The fluorine atom at the C-4 position is activated towards Nucleophilic Aromatic Substitution by the strong inductive effect of the two bromine atoms. This allows for the efficient introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles. The resulting products are valuable intermediates for the synthesis of complex molecules, particularly in the field of drug discovery. The experimental protocols provided in this guide offer a practical starting point for researchers to explore the rich chemistry of this compound.
References
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
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LookChem. (n.d.). Process development of the synthesis of 3,4,5-trimethoxytoluene. [Link]
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Journal of Applied Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. [Link]
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Organic Syntheses. (n.d.). 3-bromothiophene. [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]
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ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. [Link]
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Solubility Profile & Handling Guide: 3,5-Dibromo-4-fluorotoluene
[1][2]
Executive Summary
3,5-Dibromo-4-fluorotoluene is a highly lipophilic, polyhalogenated aromatic intermediate used primarily in the synthesis of complex pharmaceuticals and agrochemicals via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2] Its solubility profile is dominated by the heavy halogenation (two bromine atoms) and the central fluorine moiety, rendering it insoluble in water but highly soluble in non-polar and polar aprotic organic solvents.[1][2]
Effective handling requires understanding its behavior in ethereal solvents (for lithiation/Grignard formation) and alcohols (for recrystallization).[1][2] This guide provides a validated framework for solvent selection based on polarity and operational temperature.[2]
Physicochemical Profile
Understanding the intrinsic properties of the solute is the first step in predicting solubility behavior.[1][2]
| Property | Value | Notes |
| CAS Number | 444-13-3 | Unique identifier.[1][2][3][4][5] |
| Molecular Weight | 267.92 g/mol | High MW due to bromine content.[2][3] |
| Physical State | Solid (Low Melting) | Likely melts >35°C; handle as a solid.[1][2][3] |
| Predicted LogP | ~4.4 | Highly lipophilic; partitions into organic phase.[2][3] |
| H-Bond Donors | 0 | No -OH or -NH groups.[1][2][3] |
| H-Bond Acceptors | 1 | Fluorine atom acts as a weak acceptor.[1][2][3] |
Solvent Compatibility Matrix
The following data categorizes solvents based on their interaction with 3,5-Dibromo-4-fluorotoluene.
A. High Solubility Solvents (Dissolution & Reaction)
Use these for preparing stock solutions, reaction media, or extraction.[1][2][3]
| Solvent | Solubility Rating | Mechanistic Insight |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for extraction; matches halogenated polarity.[1][2][3] |
| Tetrahydrofuran (THF) | Excellent (>100 mg/mL) | Critical for organometallic reactions (Li/Mg exchange).[1][2][3] |
| Toluene | Excellent | Pi-stacking interactions stabilize the aromatic core.[1][2][3] |
| Ethyl Acetate | Good | Standard solvent for TLC and silica chromatography.[2][3] |
B. Moderate/Temperature-Dependent Solvents (Purification)
Use these for recrystallization or controlled precipitation.[1][2]
| Solvent | Solubility Rating | Mechanistic Insight |
| Ethanol / Methanol | Low (Cold) / High (Hot) | Primary choice for recrystallization. The compound dissolves at reflux but crystallizes upon cooling.[1][2][3] |
| Acetonitrile | Moderate | Soluble at RT; useful for HPLC mobile phases.[2][3] |
| Hexanes / Heptane | Moderate | Soluble, but solubility drops significantly at -20°C (useful for crystallization).[1][2][3] |
C. Anti-Solvents (Precipitation)
Use these to crash the compound out of solution.[1][2]
| Solvent | Solubility Rating | Mechanistic Insight |
| Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[1][2][3] |
| DMSO/Water Mix | Low | Adding water to a DMSO solution will precipitate the solid.[2][3] |
Visualizing Solvent Selection
The following decision tree aids in selecting the correct solvent system based on the intended experimental outcome.
Figure 1: Decision tree for solvent selection based on experimental intent.[1][2]
Detailed Experimental Protocols
Protocol A: Recrystallization (Purification)
Use this protocol to purify crude 3,5-Dibromo-4-fluorotoluene.[1][2]
-
Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (absolute) dropwise while heating the flask on a hot plate (approx. 70°C). Swirl continuously.
-
Saturation: Stop adding solvent as soon as the solid fully dissolves.[2] If a few particles remain, filter the hot solution through a glass wool plug.[1][2]
-
Crystallization: Remove from heat and allow the flask to cool to room temperature slowly. Then, place in an ice bath (0°C) for 30 minutes.
-
Harvest: Filter the crystals using a Büchner funnel. Wash with 1-2 mL of ice-cold ethanol.
Protocol B: Gravimetric Solubility Determination
Use this to determine exact solubility if required for formulation.[2]
-
Weighing: Weigh a clean, dry 2 mL HPLC vial (
). -
Saturation: Add excess solid to 1 mL of the target solvent. Vortex for 1 hour at 25°C.[1][2]
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into the pre-weighed vial.
-
Evaporation: Evaporate the solvent carefully using a stream of nitrogen or a centrifugal evaporator.
-
Measurement: Weigh the vial with the residue (
). -
Calculation:
Scientific Rationale & Mechanism
The solubility behavior of 3,5-Dibromo-4-fluorotoluene is governed by London Dispersion Forces and Dipole-Dipole interactions .[1][2]
-
Lipophilicity: The two bromine atoms are large and polarizable, increasing the lipophilic surface area.[1][2] This explains the high solubility in non-polar solvents like Hexane and Toluene.[2]
-
Polarity: The C-F bond creates a permanent dipole, but the overall symmetry of the molecule (pseudo-C2v) reduces the net dipole moment compared to mono-substituted analogs.[1][2] This allows it to remain soluble in low-polarity solvents.[1][2]
-
Crystal Lattice Energy: As a symmetrical solid, the crystal lattice energy must be overcome by solvation.[1][2] Protic solvents like Ethanol disrupt this lattice effectively only at high temperatures (entropy driven), making them ideal for recrystallization.[1][2][3]
Safety & Environmental Considerations
-
Halogenated Waste: Solutions containing this compound must be disposed of as Halogenated Organic Waste .[1][2] Do not mix with general organic waste streams if incineration protocols differ.[1][2]
-
Reactivity: Avoid using acetone or ketones if strong bases (e.g., KOtBu) are present, as aldol condensation side reactions may occur.[1][2][3]
-
Toxicity: As a polyhalogenated aromatic, assume potential for hepatotoxicity.[1][3] Handle in a fume hood.
References
-
PubChem. (n.d.).[1][2] Compound Summary for CID 102486, 3,5-Dibromo-4-fluorotoluene. National Center for Biotechnology Information.[1][2] Retrieved January 30, 2026, from [Link]
-
Oakwood Chemical. (2024).[1][2] Safety Data Sheet: 3,5-Dibromo-4-fluorotoluene. Retrieved January 30, 2026, from [Link][1][3]
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvent polarity and solubility principles).
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dibromo-4-fluorotoluene
<
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Fluorinated Biaryl Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[1] The biaryl motif is another privileged structure, appearing in numerous pharmaceuticals and advanced materials.[2] Consequently, the synthesis of fluorinated biaryl compounds is of paramount importance. 3,5-Dibromo-4-fluorotoluene emerges as a valuable and versatile building block for accessing such structures. Its two bromine atoms offer opportunities for sequential or double cross-coupling reactions, allowing for the construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[2][3] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the requisite boronic acid reagents.[2][4] This document provides a detailed guide to employing 3,5-Dibromo-4-fluorotoluene in Suzuki coupling reactions, covering mechanistic insights, optimized protocols, and practical considerations for successful synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[5][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (3,5-Dibromo-4-fluorotoluene) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) species.[6][7] The reactivity of the halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[8]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[6][8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10] The exact mechanism of transmetalation is still a subject of investigation, but it is widely accepted that the base plays a crucial role in this step.[10]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: Strategic Functionalization of 3,5-Dibromo-4-fluorotoluene via Regioselective Lithiation
Introduction
3,5-Dibromo-4-fluorotoluene is a versatile, electronically distinct aromatic building block with significant potential in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern—two bromine atoms flanking a fluorine atom on a toluene scaffold—offers multiple avenues for selective functionalization. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic lithiation of 3,5-dibromo-4-fluorotoluene to achieve regioselective functionalization. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed experimental protocol, and discuss critical safety considerations for handling organolithium reagents.
Core Principles: Navigating Reactivity in a Polyhalogenated System
The lithiation of 3,5-dibromo-4-fluorotoluene presents a fascinating challenge in regioselectivity. Two primary pathways can be envisioned: a lithium-halogen exchange at one of the C-Br bonds or a deprotonation (directed ortho-metalation) at the C-H position ortho to the fluorine atom. The outcome is dictated by a subtle interplay of electronic and steric factors, as well as the choice of the organolithium reagent.
Lithium-Halogen Exchange vs. Directed ortho-Metalation
-
Lithium-Halogen Exchange: This is a rapid equilibrium process where a lithium atom from an organolithium reagent exchanges with a halogen atom on the aromatic ring. The rate of exchange generally follows the trend I > Br > Cl > F. The position of the equilibrium is determined by the relative stability of the organolithium species involved.
-
Directed ortho-Metalation (DoM): In this case, a heteroatom on the aromatic ring coordinates to the lithium atom of the organolithium reagent, directing the deprotonation to an adjacent ortho position. Fluorine is a known, albeit weak, ortho-directing group.
In the case of 3,5-dibromo-4-fluorotoluene, the high propensity for bromine-lithium exchange suggests that this will be the predominant initial pathway when using alkyllithiums like n-BuLi, s-BuLi, or t-BuLi.
The Decisive Role of the Organolithium Reagent
The choice of the organolithium reagent is paramount in controlling the reaction pathway:
-
n-Butyllithium (n-BuLi): A versatile reagent that can participate in both lithium-halogen exchange and deprotonation. It is a strong base and a good nucleophile.
-
sec-Butyllithium (s-BuLi): More sterically hindered and a stronger base than n-BuLi, often favoring deprotonation over nucleophilic attack.
-
tert-Butyllithium (t-BuLi): The most sterically hindered and the strongest base of the common alkyllithiums, it is highly effective for lithium-halogen exchange.
-
Lithium Diisopropylamide (LDA): A non-nucleophilic, sterically hindered strong base, LDA is the reagent of choice for selective deprotonation, as it is less likely to engage in lithium-halogen exchange.
For 3,5-dibromo-4-fluorotoluene, the use of n-BuLi or t-BuLi at low temperatures is expected to favor a selective bromine-lithium exchange at the 3-position. This is due to the combined electron-withdrawing effects of the fluorine and the second bromine atom, which stabilize the resulting aryllithium species. Deprotonation ortho to the fluorine is less likely with these reagents due to the much faster rate of bromine-lithium exchange.
Visualizing the Reaction Pathway
Caption: Proposed lithiation pathways for 3,5-Dibromo-4-fluorotoluene.
Experimental Protocol: Selective Bromine-Lithium Exchange and Electrophilic Quench
This protocol details a general procedure for the selective bromine-lithium exchange of 3,5-dibromo-4-fluorotoluene followed by quenching with an electrophile.
Safety First: Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. Always work in a fume hood and have a Class D fire extinguisher readily available.
Materials and Reagents
-
3,5-Dibromo-4-fluorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or t-butyllithium) in hexanes (concentration to be determined by titration)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), trimethylsilyl chloride (TMSCl), benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Place the flask under a positive pressure of inert gas.
-
-
Preparation of the Substrate Solution:
-
In the reaction flask, dissolve 3,5-dibromo-4-fluorotoluene (1.0 equivalent) in anhydrous THF. The concentration will depend on the specific reaction scale, but a 0.1–0.5 M solution is a good starting point.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add the organolithium reagent (n-BuLi or t-BuLi, 1.0–1.1 equivalents) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 30–60 minutes. The formation of the aryllithium species may be indicated by a color change.
-
-
Electrophilic Quench:
-
Add the chosen electrophile (1.1–1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1–2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for lithiation and functionalization.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic and polar, effectively solvates the organolithium species. |
| Temperature | -78 °C | Minimizes side reactions and ensures kinetic control of the lithiation. |
| Organolithium Reagent | n-BuLi or t-BuLi | Promotes rapid and selective bromine-lithium exchange. |
| Equivalents of Organolithium | 1.0–1.1 | A slight excess ensures complete conversion of the starting material. |
| Reaction Time (Lithiation) | 30–60 minutes | Sufficient for the fast bromine-lithium exchange to reach completion. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild proton source to quench any remaining organolithium species. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion: This is often due to the presence of moisture or other protic impurities in the reagents or glassware. Ensure all materials are scrupulously dried. The organolithium reagent may also have degraded; it is advisable to titrate it before use to determine the exact concentration.
-
Formation of Multiple Products: This could indicate a loss of regioselectivity. Ensure the reaction temperature is strictly maintained at -78 °C during the addition of the organolithium reagent and the electrophile. The rate of addition of the organolithium can also be critical; a slow, dropwise addition is recommended.
-
Debromination without Functionalization: If the major product is the monobrominated, non-functionalized toluene, it suggests that the aryllithium intermediate is being protonated before it can react with the electrophile. This can be caused by an insufficiently reactive electrophile or a proton source in the reaction mixture.
Conclusion
The regioselective functionalization of 3,5-dibromo-4-fluorotoluene via lithiation is a powerful strategy for the synthesis of highly substituted aromatic compounds. By carefully selecting the organolithium reagent and controlling the reaction conditions, a selective bromine-lithium exchange can be achieved, providing a versatile aryllithium intermediate that can be trapped with a wide range of electrophiles. This application note provides a robust framework for researchers to explore the rich chemistry of this valuable building block, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]
-
Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Elsevier.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed metalation of aromatics and heterocycles. Chemical Reviews, 90(6), 879-933. [Link]
- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
-
American Chemical Society. (2018). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Application Note: 3,5-Dibromo-4-fluorotoluene as a Privileged Scaffold in Modern Kinase Inhibitor Discovery
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorinated building blocks provide a powerful toolkit for medicinal chemists to enhance metabolic stability, modulate physicochemical properties, and improve target engagement.[3][4] This application note provides an in-depth technical guide on the use of 3,5-Dibromo-4-fluorotoluene , a highly versatile and strategically designed building block. We will explore its intrinsic chemical advantages and demonstrate its pivotal role as a core intermediate in the synthesis of potent and selective kinase inhibitors, with a focus on therapeutics targeting the MAPK/ERK signaling pathway. Detailed synthetic protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.
The Strategic Value of the 3,5-Dibromo-4-fluorophenyl Moiety
The utility of 3,5-Dibromo-4-fluorotoluene in medicinal chemistry is not coincidental; it is a direct result of the specific arrangement of its functional groups, which offer a confluence of benefits for drug design and synthesis.
Enhanced Metabolic Stability and Bioavailability
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Introducing a fluorine atom onto an aromatic ring, as in 3,5-Dibromo-4-fluorotoluene, serves to block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] This strategic fluorination can significantly increase the metabolic stability and half-life of a drug candidate. Furthermore, the lipophilicity conferred by the fluorine atom can improve a molecule's ability to cross cellular membranes, enhancing its bioavailability.[5]
Orthogonal Reactivity for Sequential Elaboration
The two bromine atoms are the scaffold's primary assets for synthetic diversification. Bromine is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The presence of two bromines allows for sequential, site-selective functionalization through reactions such as the Suzuki-Miyaura or Sonogashira couplings.[6][7] This enables the controlled and predictable construction of complex molecular architectures, where different aromatic or aliphatic groups can be introduced in a stepwise manner. This "plug-and-play" capability is invaluable for building focused compound libraries for structure-activity relationship (SAR) studies.[8][9]
Fine-Tuning of Electronic Properties and Target Engagement
Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a powerful electron-withdrawing effect. This can modulate the pKa of adjacent functional groups, which is critical for optimizing a drug's ionization state and solubility at physiological pH. In the context of kinase inhibition, the fluoro-substituted phenyl ring often participates in crucial binding interactions within the ATP-binding pocket of the target enzyme, contributing to both potency and selectivity.[10]
Application Case Study I: Synthesis of Type I BRAFV600E Inhibitors
The most prominent application of 3,5-Dibromo-4-fluorotoluene is in the synthesis of inhibitors targeting the V600E mutant of the B-Raf kinase, a key driver in a significant percentage of melanomas.[11][12] The acclaimed drug Vemurafenib (PLX4032) and its well-studied analog PLX4720 are prime examples.[13][14]
Synthetic Strategy Towards a Core BRAF Inhibitor Intermediate
The synthesis of the core scaffold for PLX4720 showcases the utility of 3,5-Dibromo-4-fluorotoluene. The strategy involves a selective Sonogashira coupling followed by subsequent cyclization and functionalization steps. The 4-fluoro-3-bromophenyl moiety derived from the starting material is a recurring motif in this class of inhibitors.
The logical workflow below illustrates how the features of 3,5-Dibromo-4-fluorotoluene directly enable the synthesis of a key precursor for BRAF inhibitors.
Caption: Logical flow from scaffold features to synthetic utility.
Structure-Activity Relationship (SAR) Insights
In the final inhibitor, the fluorophenyl group derived from the starting material is critical for activity. X-ray crystallography studies of inhibitors like PLX4720 bound to BRAFV600E reveal that this moiety is often positioned deep within the ATP-binding pocket.[10] The sulfonamide group, which is typically attached to this ring system, forms key hydrogen bonds with the kinase hinge region, while the fluorophenyl group itself makes favorable contacts that contribute to the high affinity and selectivity of the inhibitor.[10]
Application Case Study II: Scaffolds for p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are critical mediators of the inflammatory response, making them attractive targets for diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[15][16][17] Many p38 inhibitors feature a substituted central phenyl ring, a structural motif readily accessible from 3,5-Dibromo-4-fluorotoluene.
Synthetic Approach via Sequential Suzuki Coupling
A common strategy for building p38 inhibitors involves a central phenyl ring connected to a pyridine "hinge-binder" and another substituted aryl group that occupies a hydrophobic pocket.[18][19] 3,5-Dibromo-4-fluorotoluene is an ideal starting point for such a strategy, allowing for two sequential Suzuki-Miyaura coupling reactions to install the necessary aryl groups.
The synthetic workflow for a generic p38 inhibitor scaffold is depicted below.
Caption: Sequential Suzuki coupling workflow for p38 scaffolds.
This stepwise approach provides chemists with precise control over the final structure, allowing for the systematic exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following section provides a detailed, field-proven protocol for a key synthetic transformation using 3,5-Dibromo-4-fluorotoluene.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Mono-Coupling
Objective: To synthesize 3-bromo-4-fluoro-5-(pyridin-4-yl)toluene, a key intermediate for kinase inhibitor development, via a selective mono-arylation of 3,5-Dibromo-4-fluorotoluene.
Materials:
-
3,5-Dibromo-4-fluorotoluene (1.0 eq, 268 mg, 1.0 mmol)[20]
-
Pyridine-4-boronic acid (1.1 eq, 135 mg, 1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.03 eq, 24.5 mg, 0.03 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq, 414 mg, 3.0 mmol)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, deionized (2 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To the 100 mL round-bottom flask, add 3,5-Dibromo-4-fluorotoluene (268 mg), pyridine-4-boronic acid (135 mg), and potassium carbonate (414 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (24.5 mg) to the stirring mixture. Immediately reseal the flask and continue purging with inert gas for another 5 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
-
Characterization: The final product, 3-bromo-4-fluoro-5-(pyridin-4-yl)toluene, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
Data Summary
Table 1: Physicochemical Properties of 3,5-Dibromo-4-fluorotoluene
| Property | Value | Reference |
|---|---|---|
| CAS Number | 444-13-3 | [20] |
| Molecular Formula | C₇H₅Br₂F | [20] |
| Molecular Weight | 267.92 g/mol | [20] |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | 45-49 °C | - |
Table 2: Representative Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| PLX4720 | BRAFV600E | 13 | [13][21] |
| PLX4720 | BRAF (wild-type) | 160 | [21] |
| SB202190 | p38α | 50 | [17][18] |
| SB202190 | p38β2 | 100 |[17] |
Note: SB202190 is a representative p38 inhibitor shown for context; it is not directly synthesized from 3,5-Dibromo-4-fluorotoluene but exemplifies the potency range for this target class.
Conclusion
3,5-Dibromo-4-fluorotoluene is more than a simple halogenated intermediate; it is a strategically designed building block that offers a convergence of benefits for medicinal chemistry. Its unique combination of a metabolically robust fluorinated ring and orthogonally reactive bromine handles makes it a privileged scaffold for the efficient construction of complex kinase inhibitors. As demonstrated in the synthesis of molecules targeting BRAF and p38 MAP kinase, this reagent provides a reliable and versatile starting point for library synthesis and lead optimization. The detailed protocols and strategic insights provided herein should empower researchers to effectively integrate this valuable tool into their drug discovery pipelines, accelerating the development of next-generation targeted therapies.
References
-
Novel natural inhibitors targeting B-RAF(V600E) by computational study. (2021). PubMed Central. Available at: [Link]
-
On the development of B-Raf inhibitors acting through innovative mechanisms. (n.d.). Wiley Online Library. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton. Available at: [Link]
-
Practical synthesis of a p38 MAP kinase inhibitor. (2009). J Org Chem. Available at: [Link]
-
Synthesis, Biological Assessment, and Structure Activity Relationship Studies of New Flavanones Embodying Chromene Moieties. (n.d.). MDPI. Available at: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PMC - NIH. Available at: [Link]
-
On the development of B-Raf inhibitors acting through innovative mechanisms. (2022). PMC - NIH. Available at: [Link]
-
3,5-Dibromo-4-fluorotoluene. (n.d.). Oakwood Chemical. Available at: [Link]
-
Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Theranostics. Available at: [Link]
-
Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (2008). PMC - NIH. Available at: [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). PMC - PubMed Central. Available at: [Link]
-
Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Available at: [Link]
-
Full article: Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. (2025). ResearchGate. Available at: [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Available at: [Link]
-
Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. (n.d.). Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]
-
Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). NIH. Available at: [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. Available at: [Link]
-
Scheme 5. Chemical route to the synthesis of dabrafenib. (n.d.). ResearchGate. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen. Available at: [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. Available at: [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ijpbs.net. Available at: [Link]
-
On the development of B-Raf inhibitors acting through innovative mechanisms. (n.d.). F1000Research. Available at: [Link]
-
Fluorinated Building Blocks for Medicinal Chemistry. (n.d.). Apollo Scientific. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Available at: [Link]
-
Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. (2021). PubMed. Available at: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024). Preprints.org. Available at: [Link]
-
3-Fluoro-4-bromotoluene CAS 452-74-4. (n.d.). Home Sunshine Pharma. Available at: [Link]
-
A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. (n.d.). MDPI. Available at: [Link]
-
Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. (n.d.). PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (n.d.). MDPI. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. (n.d.). Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman. Available at: [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
Sources
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- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
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- 4. tandfonline.com [tandfonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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- 10. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
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- 14. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
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- 21. selleckchem.com [selleckchem.com]
Application Note: Selective Bromination of 4-Fluorotoluene
Executive Summary & Strategic Divergence
The bromination of 4-fluorotoluene represents a classic "fork in the road" in organic synthesis. Depending on the reaction conditions, the bromine atom can be directed with high specificity to either the aromatic ring (Electrophilic Aromatic Substitution) or the benzylic position (Radical Substitution).
This guide provides validated protocols for both pathways, emphasizing the synthesis of 4-fluorobenzyl bromide (a critical pharmacophore linker) and bromo-4-fluorotoluene isomers (scaffolds for cross-coupling).
The Mechanistic Fork
-
Pathway A (Benzylic): Radical conditions (NBS, light/heat, peroxides) target the
hybridized methyl group. -
Pathway B (Nuclear): Lewis acid conditions (
, ) target the hybridized aromatic ring.
Figure 1: Divergent synthetic pathways for 4-fluorotoluene based on catalytic environment.
Pathway A: Benzylic Bromination (Synthesis of 4-Fluorobenzyl Bromide)
Target Product: 4-Fluorobenzyl bromide (CAS: 459-46-1) Primary Utility: Alkylating agent for introducing the 4-fluorobenzyl moiety in neurochemical ligands (e.g., serotonergic antagonists).[1]
Mechanistic Insight
This reaction proceeds via the Wohl-Ziegler mechanism . The use of N-Bromosuccinimide (NBS) maintains a low, steady-state concentration of molecular bromine, which is essential to prevent the competing electrophilic addition to the ring or over-bromination to the benzal bromide.
Critical Safety Warning (NBS + DMF)
DANGER: Never use N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) or other polar aprotic solvents at elevated temperatures. This combination can lead to a violent, runaway decomposition reaction. Use Acetonitrile (MeCN), Ethyl Acetate, or CCl4 (if permitted).Experimental Protocol
Materials:
-
4-Fluorotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/impure.
-
Benzoyl Peroxide (BPO) (0.05 eq) or AIBN (0.05 eq)
-
Solvent: Acetonitrile (Green alternative) or
(Traditional)
Step-by-Step Workflow:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-fluorotoluene (10 mmol) in anhydrous acetonitrile (0.2 M concentration).
-
Reagent Addition: Add NBS (10.5 mmol) and the radical initiator (BPO or AIBN, 0.5 mmol).
-
Note: If using BPO, handle with care as it is shock-sensitive when dry.
-
-
Initiation: Heat the mixture to gentle reflux (
).-
Visual Cue: The reaction is often initiated by a color change (orange to pale yellow) or the rising of succinimide to the surface (in
).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The reaction typically requires 2–4 hours.
-
Endpoint: Disappearance of starting material.[2] Stop immediately to prevent formation of the dibromo- species (4-fluorobenzal bromide).
-
-
Work-up:
-
Cool the mixture to
to precipitate succinimide. -
Filter off the solid succinimide.
-
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve residue in hexanes and wash with water (
) and brine ( ) to remove residual succinimide.
-
-
Purification:
-
The crude product is often lachrymatory (tear-inducing). Handle in a fume hood.
-
Purify via silica gel flash chromatography (100% Hexanes
5% EtOAc/Hexanes) or vacuum distillation if scale permits.
-
Yield Expectation: 75–85% isolated yield.
Pathway B: Nuclear Bromination (Ring Substitution)
Target Products: 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene.[3][4] Primary Utility: Precursors for Suzuki/Buchwald couplings.
Regioselectivity Analysis
The bromination of the ring is governed by the competing directing effects of the Methyl (-CH3) and Fluoro (-F) groups.[5]
-
Methyl: Activator, Ortho/Para director.[5]
-
Fluoro: Deactivator, Ortho/Para director (strong resonance donation).
The Conflict:
-
Position 2: Ortho to Methyl, Meta to Fluoro.
-
Position 3: Ortho to Fluoro, Meta to Methyl.
Experimental Outcome: Contrary to simple activation logic (where Me > F), the resonance donation of Fluorine makes Position 3 highly reactive. Experimental data indicates a mixture is formed, often favoring the 3-bromo isomer slightly or producing a near 1:1 mix depending on precise temperature.
| Isomer | Structure Relation | Approx. Distribution |
| 3-Bromo-4-fluorotoluene | Ortho to F, Meta to Me | ~57% |
| 2-Bromo-4-fluorotoluene | Ortho to Me, Meta to F | ~42% |
| Dibromo species | - | < 2% |
Experimental Protocol
Materials:
-
4-Fluorotoluene (1.0 eq)
-
Bromine (
) (1.05 eq) -
Catalyst: Iron powder (Fe) or
(1-3 mol%) + Iodine ( ) crystal (trace) -
Solvent: Glacial Acetic Acid (or DCM for milder conditions)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck flask with a dropping funnel, reflux condenser, and a trap for HBr gas (neutralize with NaOH solution).
-
Charging: Add 4-fluorotoluene (100 mmol) and the catalyst (Fe powder + trace
) to the flask. Optional: Add solvent (Acetic acid) if temperature control is required. -
Bromine Addition:
-
Cool the mixture to
initially to control exotherm. -
Add liquid bromine dropwise over 30–60 minutes.
-
Note: The reaction is exothermic. Do not allow temperature to exceed
during addition to minimize polysubstitution.
-
-
Reaction: Allow the mixture to warm to room temperature (
) and stir for 3–4 hours. -
Quench: Pour the reaction mixture into ice water containing Sodium Bisulfite (
) to quench unreacted bromine (decolorizes the solution). -
Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether. Wash organic layer with
(to remove acetic acid) and brine. -
Purification (Separation of Isomers):
-
The isomers have very close boiling points (
vs ). -
Fractional Distillation: Required for large scale separation. Use a high-efficiency column (e.g., Vigreux or spinning band).
-
Chromatography: Difficult due to similar polarity.
-
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting logic for common bromination failure modes.
References
-
PrepChem. Synthesis of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene. PrepChem.com. Available at: [Link]
-
Organic Syntheses. Bromination of p-Toluidine (Analogous procedure for substituted toluenes). Org.[6][7][8] Synth. 1928, 8, 119. Available at: [Link]
-
Scientific Update. A Dangerous Bromance: Safety Hazards of NBS in DMF. Scientific Update, 2024. Available at: [Link]
-
National Institutes of Health (NIH). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative. PMC6600453.[9] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2003055833A1 - Process for thermal benzylic bromination - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 3,5-Dibromo-4-fluorotoluene: An Essential Building Block for Pharmaceutical Innovation
Introduction: 3,5-Dibromo-4-fluorotoluene is a key structural motif and a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its unique substitution pattern, featuring a fluorine atom and two bromine atoms on a toluene core, allows for diverse downstream chemical modifications, making it an attractive starting material for drug discovery and development programs. This application note provides a comprehensive and scalable two-step synthesis protocol for 3,5-Dibromo-4-fluorotoluene, starting from the readily available p-toluidine. The described methodology is designed for researchers, scientists, and professionals in the drug development field, offering a robust and reliable procedure with a strong emphasis on safety and scalability.
The presented synthesis employs a classical yet highly effective approach: the initial selective bromination of p-toluidine to yield 4-amino-3,5-dibromotoluene, followed by a Balz-Schiemann reaction to introduce the fluorine atom. This latter step proceeds via the formation of a diazonium salt, which is then thermally decomposed to afford the desired fluorinated product. Each step has been optimized to ensure high yield and purity, with detailed explanations of the underlying chemical principles and critical process parameters.
Part 1: Synthesis of 4-Amino-3,5-dibromotoluene
The first part of the synthesis involves the electrophilic bromination of p-toluidine. The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. To achieve the desired 3,5-dibromo substitution, both ortho positions relative to the amino group are targeted.
Reaction Scheme:
Experimental Protocol:
A detailed protocol for the synthesis of 4-amino-3,5-dibromotoluene from p-toluidine can be adapted from established literature procedures.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Toluidine | 107.15 | 10.7 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Bromine | 159.81 | 32.0 g (10.2 mL) | 0.2 |
| Sodium Hydroxide | 40.00 | As needed | - |
| Sodium Bisulfite | 104.06 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Brine Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluidine (10.7 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Cool the stirred solution to 10-15 °C in an ice bath.
-
Slowly add bromine (32.0 g, 0.2 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
If the color of bromine persists, add a small amount of sodium bisulfite solution to quench the excess bromine.
-
Filter the precipitated solid, wash thoroughly with cold water, and press as dry as possible.
-
For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography.
-
The resulting 4-amino-3,5-dibromotoluene is then dried in a vacuum oven. The expected melting point is in the range of 50-52°C.[1][2]
Part 2: Synthesis of 3,5-Dibromo-4-fluorotoluene via Balz-Schiemann Reaction
The second and final step is the conversion of the amino group of 4-amino-3,5-dibromotoluene to a fluoro group using the Balz-Schiemann reaction. This reaction is a cornerstone of aromatic fluorination chemistry and involves two critical stages: diazotization of the primary aromatic amine and subsequent thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4]
Reaction Scheme:
Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-3,5-dibromotoluene | 264.96 | 26.5 g | 0.1 |
| Fluoroboric Acid (48% in water) | 87.81 | 45.7 mL | ~0.4 |
| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Diazotization:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3,5-dibromotoluene (26.5 g, 0.1 mol) in fluoroboric acid (48% in water, 45.7 mL, ~0.4 mol).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in a minimal amount of cold water and add it dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. The formation of the diazonium tetrafluoroborate salt as a precipitate should be observed.
-
-
Isolation of the Diazonium Salt:
-
Filter the precipitated diazonium tetrafluoroborate salt under vacuum.
-
Wash the salt with a small amount of cold water, followed by cold methanol, and then cold diethyl ether.
-
Crucial Safety Note: Do not allow the diazonium salt to become completely dry as it can be explosive in a dry state.[5] Proceed to the next step immediately.
-
-
Thermal Decomposition:
-
Carefully transfer the moist diazonium salt to a clean, dry flask.
-
Gently heat the salt under a fume hood. The decomposition will start, and nitrogen gas will be evolved. The heating should be controlled to maintain a steady evolution of gas. The use of an inert, high-boiling solvent can aid in controlling the decomposition temperature.[6][7]
-
Once the gas evolution ceases, the reaction is complete.
-
-
Work-up and Purification:
-
After cooling, extract the crude product with diethyl ether.
-
Wash the ethereal solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 3,5-Dibromo-4-fluorotoluene can be purified by vacuum distillation or column chromatography on silica gel to obtain a pure product.
-
Mechanism and Causality of Experimental Choices
The synthesis of 3,5-Dibromo-4-fluorotoluene is a well-orchestrated sequence of reactions where each step is crucial for the overall success.
Bromination of p-Toluidine:
The use of glacial acetic acid as a solvent in the bromination step serves multiple purposes. It is a polar protic solvent that can dissolve p-toluidine and is relatively unreactive towards bromine. The electrophilic aromatic substitution mechanism is facilitated in this medium. The reaction is performed at a low temperature to control the rate of the reaction and to minimize the formation of by-products.
The Balz-Schiemann Reaction:
The Balz-Schiemann reaction is a reliable method for introducing a fluorine atom into an aromatic ring.[3][4]
-
Diazotization: The first stage is the formation of a diazonium salt from the primary aromatic amine.[3] This is achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid, in this case, fluoroboric acid. The reaction is carried out at a low temperature (0-5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose.
-
Formation of the Diazonium Tetrafluoroborate Salt: The use of fluoroboric acid is key to the Balz-Schiemann reaction. It acts as both the acid for the diazotization and the source of the tetrafluoroborate anion (BF₄⁻). The diazonium tetrafluoroborate salt is often insoluble and precipitates from the reaction mixture, which allows for its isolation. This is a significant advantage as it allows for the removal of impurities before the final decomposition step.
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated to induce decomposition. This step proceeds through an SN1-type mechanism where the loss of nitrogen gas (a very stable molecule, making it an excellent leaving group) generates a highly reactive aryl cation.[5][8] This cation is then rapidly attacked by a fluoride ion from the tetrafluoroborate counter-ion to form the desired aryl fluoride. The other products are nitrogen gas and boron trifluoride.
Scale-Up and Safety Considerations
Scaling up the synthesis of 3,5-Dibromo-4-fluorotoluene, particularly the Balz-Schiemann reaction, requires careful consideration of safety and process control.
-
Handling of Diazonium Salts: Aryl diazonium salts, especially in their solid and dry state, are known to be thermally unstable and can be explosive.[5][9] It is imperative to handle the isolated diazonium tetrafluoroborate salt with extreme caution. It should not be scraped with a metal spatula, and it is recommended to use plastic or Teflon-coated equipment.[9] For larger scale operations, it is often preferable to perform the decomposition in a suitable high-boiling inert solvent to better control the temperature and avoid localized overheating.[6][7] In some cases, in situ decomposition of the diazonium salt without isolation can be a safer alternative, although this may lead to lower yields and more complex purification.[5]
-
Temperature Control: Strict temperature control during the diazotization step is critical to prevent the premature decomposition of the diazonium salt. On a larger scale, efficient cooling systems are necessary to manage the exothermicity of the reaction.
-
Gas Evolution: The thermal decomposition step involves the evolution of a significant volume of nitrogen and boron trifluoride gas. The reaction vessel must be equipped with an adequate venting system to handle the gas evolution safely.
-
Continuous Flow Chemistry: For industrial-scale production, transitioning the Balz-Schiemann reaction to a continuous flow process can offer significant safety and efficiency advantages.[10] Flow reactors allow for better control of reaction parameters, rapid heat exchange, and minimize the accumulation of hazardous intermediates.
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| p-Toluidine | 107.15 | 43-45 | 200 |
| 4-Amino-3,5-dibromotoluene | 264.96 | 50-52 | - |
| 3,5-Dibromo-4-fluorotoluene | 268.95 | - | - |
Table 2: Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Bromination | p-Toluidine, Bromine | 10-20 | 2-3 | 80-90 |
| 2 | Balz-Schiemann | 4-Amino-3,5-dibromotoluene, NaNO₂, HBF₄ | 0-5 (diazotization), Heat (decomposition) | 1-2 | 60-70 |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of 3,5-Dibromo-4-fluorotoluene.
Balz-Schiemann Reaction Mechanism
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Conclusion
This application note provides a detailed and practical guide for the scale-up synthesis of 3,5-Dibromo-4-fluorotoluene. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic needs. The provided insights into the reaction mechanisms and scale-up considerations are intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific requirements.
References
-
BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
-
Allen Institute for AI. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
-
Boron Molecular. Safety and Handling of 4-Methoxybenzenediazonium Tetrafluoroborate: Best Practices for Chemists. [Link]
-
ResearchGate. Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. [Link]
- Google Patents. Preparation method of 2-amino-3,5-dibromobenzaldehyde.
-
ACS Publications. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
Scientific Update. The Balz-Schiemann Reaction. [Link]
-
Grokipedia. Balz–Schiemann reaction. [Link]
-
PubMed Central. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
ResearchGate. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. [Link]
- Google Patents.
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. [Link]
-
Organic Syntheses. 3-bromo-4-aminotoluene. [Link]
-
ResearchGate. How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. [Link]
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
-
ACS Publications. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. [Link]
Sources
- 1. japsr.in [japsr.in]
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- 3. byjus.com [byjus.com]
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- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,5-Dibromo-4-fluorotoluene in Multi-Step Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials and intermediates. 3,5-Dibromo-4-fluorotoluene emerges as a highly valuable and versatile intermediate, particularly in the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications.[1][2] Its utility stems from a unique arrangement of substituents on the toluene core: two bromine atoms and a fluorine atom. This configuration provides multiple, distinct reaction sites that can be addressed selectively under different chemical conditions.
The two bromine atoms serve as excellent handles for transition metal-catalyzed cross-coupling reactions, allowing for the sequential and controlled introduction of diverse aryl, alkyl, or vinyl groups.[3][4] The fluorine atom, activated by the adjacent electron-withdrawing bromine atoms, can participate in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the bromine atoms can be readily converted into organolithium or Grignard reagents, opening pathways for the introduction of a wide array of electrophiles. This multi-faceted reactivity allows researchers to build molecular complexity in a deliberate and step-wise manner, making 3,5-Dibromo-4-fluorotoluene a cornerstone intermediate for library synthesis and the development of novel active ingredients.[5] This guide provides an in-depth exploration of its properties, key synthetic transformations, and detailed, field-proven protocols for its application.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use. The key data for 3,5-Dibromo-4-fluorotoluene are summarized below.
| Property | Value | Reference |
| CAS Number | 444-13-3 | [6] |
| Molecular Formula | C₇H₅Br₂F | [6] |
| Molecular Weight | 267.92 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 118-125 °C at 21 mmHg | [6] |
| Purity | Typically ≥98% | [6] |
| MDL Number | MFCD01025611 | [6] |
Safety and Handling
3,5-Dibromo-4-fluorotoluene is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures:
-
Avoid breathing vapors or mists and prevent contact with skin, eyes, and clothing.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from oxidizing agents.[7]
-
In case of accidental release, contain the spillage and clean up using appropriate absorbent materials.[8]
-
Scientist's Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before use. The SDS provides comprehensive information on physical and chemical properties, stability and reactivity, and toxicological data.[7]
Core Synthetic Applications and Workflows
The strategic utility of 3,5-Dibromo-4-fluorotoluene lies in its capacity to undergo a variety of selective transformations. The following diagram illustrates the primary synthetic pathways accessible from this intermediate.
Caption: Key synthetic transformations of 3,5-Dibromo-4-fluorotoluene.
Application Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for creating C-C bonds.[4] The Suzuki-Miyaura coupling is particularly advantageous due to the stability and low toxicity of the boronic acid coupling partners. The presence of two bromine atoms on the substrate allows for either mono- or di-substitution, depending on the stoichiometry of the reagents. This protocol details a selective mono-arylation.
Rationale and Causality
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and a ligand) is used. The phosphine ligand (e.g., PPh₃, SPhos) stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
-
Stoichiometry: Using a slight excess of the dibromo-substrate relative to the boronic acid (e.g., 1.1:1.0) favors the formation of the mono-coupled product and minimizes the di-coupled byproduct.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromo-4-fluorotoluene (1.1 eq.), the desired arylboronic acid (1.0 eq.), and potassium carbonate (3.0 eq.).
-
Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reagent Addition:
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq., 3 mol%).
-
Add the degassed solvent system, typically a 4:1 mixture of Toluene and Water. The total solvent volume should be sufficient to make the reaction mixture ~0.1 M with respect to the boronic acid.
-
Scientist's Note: Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is crucial to remove dissolved oxygen, which can poison the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the mono-arylated product.
-
Caption: Simplified catalytic cycle for Suzuki cross-coupling.
Application Protocol 2: Halogen-Lithium Exchange and Electrophilic Quench
The bromine atoms on 3,5-Dibromo-4-fluorotoluene can be selectively exchanged with lithium using strong organolithium bases at low temperatures.[9] This generates a potent aryl lithium nucleophile that can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Rationale and Causality
-
Reagent: n-Butyllithium (n-BuLi) is a common and effective reagent for halogen-lithium exchange.
-
Temperature: The reaction must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions. At higher temperatures, the generated aryl lithium species can eliminate lithium fluoride to form a highly reactive benzyne intermediate, leading to undesired products.[9]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required, as they are unreactive towards the organolithium species and help to solvate it.
-
Electrophile: The choice of electrophile determines the final product. For example, quenching with dimethylformamide (DMF) followed by an acidic workup yields an aldehyde, while quenching with CO₂ yields a carboxylic acid.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add 3,5-Dibromo-4-fluorotoluene (1.0 eq.) to the cold solvent via syringe.
-
-
Lithiation:
-
Slowly add n-Butyllithium (1.05 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Scientist's Note: The rate of addition is critical. Adding the n-BuLi too quickly can cause localized warming and lead to benzyne formation.
-
-
Electrophilic Quench:
-
Slowly add the chosen electrophile (e.g., anhydrous N,N-dimethylformamide (DMF), 1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired functionalized product.
-
Applications in Drug Development and Agrochemicals
The strategic functionalization of 3,5-Dibromo-4-fluorotoluene provides access to a wide range of high-value compounds. The incorporation of fluorine and substituted aromatic rings is a common strategy in medicinal chemistry and agrochemical design to enhance metabolic stability, binding affinity, and bioavailability.[5][10]
-
Pharmaceuticals: Fluorinated aromatic structures are key components in many modern drugs. The ability to build complex biaryl or functionalized aryl structures from this intermediate makes it a valuable precursor for synthesizing inhibitors, receptor antagonists, and other biologically active molecules.[1][11][12]
-
Agrochemicals: Many advanced herbicides, fungicides, and insecticides contain fluorinated heterocyclic or biaryl moieties.[10][13] 3,5-Dibromo-4-fluorotoluene serves as an excellent starting point for creating novel active ingredients with improved efficacy and environmental profiles.[2] For instance, derivatives can be used to construct complex benzoylurea-type structures, which are known insect growth regulators.[13]
Conclusion
3,5-Dibromo-4-fluorotoluene is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex molecular architectures. Its predictable and selective reactivity at three distinct positions—the two bromine atoms and the fluorine atom—provides chemists with a powerful tool for multi-step synthesis. The protocols outlined in this guide, based on well-established and robust chemical transformations, offer a reliable starting point for researchers in drug discovery and agrochemical development. By understanding the causality behind each experimental choice, scientists can leverage the full potential of this versatile intermediate to accelerate innovation and discovery.
References
- CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound - Google Patents. Google.
- CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents. Google.
-
3-bromo-4-aminotoluene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. Available at: [Link]
-
Exploring 4-Bromo-3-Fluorotoluene: A Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ACS Symposium Series. Available at: [Link]
-
3,5-Dibromo-4-fluorotoluene. Oakwood Chemical. Available at: [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]
- Novel process for the preparation of intermediate compounds used in the treatment of migraine. Google Patents.
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Drug Intermediates Innovations In Synthesis Techniques. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Agrochemical Innovation: Leveraging 4-Bromo-3-fluorotoluene (CAS 452-74-4). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
4-Bromo-3-fluorotoluene | C7H6BrF | CID 573280. PubChem. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
Sources
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- 6. 3,5-Dibromo-4-fluorotoluene [oakwoodchemical.com]
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- 10. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-4-fluorotoluene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-fluorotoluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.
Section 1: The Primary Synthetic Route: Electrophilic Bromination of 4-Fluorotoluene
The most common and direct method for synthesizing 3,5-Dibromo-4-fluorotoluene is through the electrophilic aromatic substitution (SEAr) of 4-fluorotoluene. This reaction involves the sequential addition of two bromine atoms to the aromatic ring, directed by the existing substituents.
Reaction Scheme:
(Self-generated image, not from a web source)
Causality of the Reaction:
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[1] A Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required to polarize the bromine molecule (Br₂), making it a much stronger electrophile (often simplified as generating Br⁺).[2] The electron-rich aromatic ring of 4-fluorotoluene then attacks this activated electrophile.
The regioselectivity of the bromination is governed by the directing effects of the substituents on the ring:
-
Methyl Group (-CH₃): An activating, ortho-, para- director.
-
Fluoro Group (-F): A deactivating, ortho-, para- director.
Both groups direct incoming electrophiles to positions 3 and 5, which are ortho to the methyl group and ortho/meta to the fluoro group, respectively. This synergistic effect strongly favors the formation of the desired 3,5-disubstituted product.
General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis and purification of 3,5-Dibromo-4-fluorotoluene.
Caption: General workflow for synthesis and purification.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, focusing on the identity, cause, and mitigation of common impurities.
Q1: My final product contains a significant amount of a monobrominated species (3-Bromo-4-fluorotoluene). What went wrong?
A: The presence of monobrominated intermediates in the final product is a clear indication of an incomplete reaction. The first bromination is typically faster than the second due to the increasing deactivation of the ring after the addition of the first electron-withdrawing bromine atom.
-
Causality:
-
Insufficient Bromine: The most common cause is a substoichiometric amount of bromine. While the theoretical stoichiometry is 2.0 equivalents of Br₂, slight excesses (2.1-2.2 eq.) are often required to drive the reaction to completion.
-
Low Reaction Temperature: Lower temperatures decrease the reaction rate. If the temperature is too low, the second bromination may proceed too slowly to complete within the allotted time.
-
Short Reaction Time: The reaction may not have been allowed to run long enough for the full conversion of the monobrominated intermediate.
-
Poor Catalyst Activity: An inactive or insufficient amount of the Lewis acid catalyst will slow the reaction significantly.
-
-
Troubleshooting & Solutions:
-
Verify Stoichiometry: Ensure you are using a slight excess of bromine (e.g., 2.1 equivalents).
-
Optimize Temperature: Gradually increase the reaction temperature (e.g., in 5-10°C increments) while monitoring the reaction progress by GC or TLC. A patent for a similar process suggests temperatures between 20°C and 35°C can be effective.[3]
-
Extend Reaction Time: Continue monitoring the reaction until GC analysis shows the monobromo-intermediate has been consumed to an acceptable level (<1%).
-
Ensure Catalyst Activity: Use a fresh, anhydrous Lewis acid catalyst. If using iron powder, ensure it is activated.
-
Q2: My mass spec data suggests the presence of a tribrominated compound. How can I prevent this over-bromination?
A: Formation of tribrominated species (e.g., 2,3,5-tribromo-4-fluorotoluene) is a result of over-reaction, where the desired product is subjected to further electrophilic bromination.
-
Causality:
-
Excess Bromine: Using a large excess of bromine is the primary cause of over-bromination.
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the third, more difficult bromination to occur.
-
Prolonged Reaction Time: Leaving the reaction to stir for too long after the desired product has formed can lead to the slow formation of over-brominated impurities.
-
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Carefully control the amount of bromine used. Do not exceed ~2.2 equivalents. A molar ratio of 1:1 to 1:1.1 of substrate to bromine is recommended for monobromination, so a ratio of 1:2.1 is a good starting point for dibromination.[3]
-
Maintain Temperature Control: Use a reaction vessel with good temperature control (e.g., a jacketed reactor or an ice bath) to prevent temperature spikes, especially during the exothermic bromine addition.
-
Monitor Closely: As the reaction nears completion, monitor it frequently. Once the monobrominated intermediate is consumed, proceed with the workup without unnecessary delay.
-
Q3: I'm seeing an impurity with a mass corresponding to bromination on the methyl group (benzylic bromination). What causes this?
A: This impurity is likely 3,5-dibromo-4-fluorobenzyl bromide. Its formation indicates that a radical substitution mechanism is competing with the desired ionic electrophilic aromatic substitution.
-
Causality:
-
Radical Initiators: The reaction is being initiated by a source of radicals. The most common culprits are:
-
UV Light: Conducting the reaction in direct sunlight or strong laboratory light.
-
Peroxides: Contamination of reagents or solvents with peroxides.
-
High Temperatures: Very high temperatures can sometimes initiate radical pathways.
-
-
Absence of Lewis Acid: Attempting the bromination without a Lewis acid catalyst favors the radical pathway, especially in the presence of an initiator.[4]
-
-
Troubleshooting & Solutions:
-
Exclude Light: Protect the reaction from light by covering the glassware with aluminum foil.
-
Use Peroxide-Free Solvents: Ensure any solvents used are free of peroxides.
-
Confirm Lewis Acid Presence: Double-check that the Lewis acid catalyst was added and is active. The electrophilic pathway requires this catalyst to proceed efficiently.[2]
-
Moderate Temperature: Avoid excessive temperatures that might favor radical formation.
-
Q4: What are the best purification techniques for isolating high-purity 3,5-Dibromo-4-fluorotoluene?
A: The choice of purification method depends on the scale and the nature of the impurities.
-
Causality of Impure Product Post-Workup:
-
Isomeric Impurities: Monobrominated and tribrominated impurities have different boiling points than the desired product, making them separable by distillation.
-
Non-volatile Impurities: Catalyst residues and polymeric materials will remain in the distillation flask.
-
-
Recommended Purification Protocol:
-
Thorough Workup: First, ensure a robust aqueous workup. Quenching with a reducing agent like sodium bisulfite or sodium thiosulfate removes excess bromine.[5] Washing with water and brine removes water-soluble byproducts and catalyst residues.
-
Fractional Vacuum Distillation: This is the most effective method for separating the desired product from lower-boiling (unreacted starting material, monobromo species) and higher-boiling (tribromo species) impurities.[6] The reduced pressure allows the distillation to occur at a lower temperature, preventing product degradation.
-
Section 3: Troubleshooting Guide Summary
| Observed Problem (Impurity) | Probable Cause(s) | Recommended Solution(s) |
| Monobromo-4-fluorotoluene | Incomplete reaction due to: 1. Insufficient Br₂. 2. Low temperature. 3. Short reaction time. | 1. Use a slight excess of Br₂ (2.1-2.2 eq.). 2. Increase temperature gradually. 3. Extend reaction time and monitor by GC/TLC. |
| Tribromo-4-fluorotoluene | Over-reaction due to: 1. Large excess of Br₂. 2. High temperature. 3. Extended reaction time post-completion. | 1. Limit Br₂ to 2.1-2.2 eq. 2. Maintain strict temperature control. 3. Work up the reaction promptly upon completion. |
| Benzylic Bromide Impurity | Competing free-radical mechanism. | 1. Protect the reaction from light. 2. Ensure the presence of an active Lewis acid catalyst. 3. Use peroxide-free solvents. |
| Unreacted 4-Fluorotoluene | Grossly insufficient bromine or inactive catalyst. | 1. Verify stoichiometry and reagent quality. 2. Use fresh, anhydrous catalyst. |
Section 4: Experimental Protocol Example
This protocol is provided as a reference. All procedures should be performed by qualified personnel with appropriate safety precautions.
Synthesis of 3,5-Dibromo-4-fluorotoluene
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (to absorb evolved HBr), add 4-fluorotoluene (1.0 eq.) and a catalytic amount of iron powder (0.02 eq.).
-
Bromine Addition: Slowly add liquid bromine (2.1 eq.) via the dropping funnel over 1-2 hours. Maintain the internal temperature between 25-35°C using a water bath for cooling as the reaction is exothermic.
-
Reaction: Stir the mixture at room temperature for 4-6 hours after the addition is complete.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by GC. The reaction is complete when the 3-bromo-4-fluorotoluene intermediate is no longer detected.
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a 10% aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel. Add water and an organic solvent like dichloromethane if needed.
-
Separate the organic layer. Wash it sequentially with water (2x) and then saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Distill the crude oil under reduced pressure to separate the pure 3,5-Dibromo-4-fluorotoluene from lower and higher boiling point impurities.
-
Section 5: Visualizing Impurity Formation Pathways
The following diagram illustrates the synthetic pathway to the desired product and the divergent paths that lead to common impurities.
Caption: Reaction pathways to the desired product and key impurities.
References
- CN112010732A: Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.
- CA1144947A: Process for the preparation of 3-bromo-4-fluorotoluene.
-
The Chemistry of 3-Bromo-4-fluorotoluene: From Synthesis to Application. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
3-bromo-4-aminotoluene. Organic Syntheses Procedure. [Link]
-
Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research. [Link]
- US5847241A: Process for the preparation of p-bromofluorobenzene.
-
Process for manufacture of fluoroaromatics. European Patent Office - EP 0330420 A1. [Link]
-
Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]
-
The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]
-
4-Bromo-3-fluorotoluene. PubChem. [Link]
-
Electrophilic Aromatic Substitution. Making Molecules. [Link]
-
Below are shown structures of four possible bromination products of toluene. Indicate the product or... YouTube. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Exploring the Chemical Properties and Applications of 3-Bromo-4-fluorotoluene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]
- US3145084A: Purification of liquid bromine contaminated with organic impurities.
Sources
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- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
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- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Characterization of 3,5-Dibromo-4-fluorotoluene Byproducts
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Dibromo-4-fluorotoluene. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification, with a focus on the characterization of byproducts.
Introduction
3,5-Dibromo-4-fluorotoluene is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the electrophilic bromination of 4-fluorotoluene, can often lead to a mixture of products, including the desired compound and various isomeric and poly-brominated byproducts. The separation and characterization of these byproducts are critical for ensuring the purity of the final product and the success of subsequent reactions. This guide offers practical solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction mixture shows multiple spots on TLC/peaks in GC-MS. What are the likely byproducts of the 3,5-Dibromo-4-fluorotoluene synthesis?
Answer: The electrophilic bromination of 4-fluorotoluene is governed by the directing effects of the methyl (-CH₃) and fluorine (-F) substituents. Both are ortho-, para-directing groups. This leads to a complex mixture of isomers if the reaction is not carefully controlled.
Common Byproducts:
-
Monobrominated Isomers: If the reaction does not go to completion, you will likely have residual monobrominated species. The primary isomers formed are 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene.[1]
-
Isomeric Dibrominated Byproducts: Due to the directing effects of the substituents, several dibrominated isomers can be formed alongside the desired 3,5-dibromo-4-fluorotoluene. The most common of these is 2,5-dibromo-4-fluorotoluene.
-
Over-brominated Products: Excessive bromine or prolonged reaction times can lead to the formation of tribrominated species, such as 2,3,5-tribromo-4-fluorotoluene.
-
Starting Material: Unreacted 4-fluorotoluene may also be present.
FAQ 2: How can I distinguish between 3,5-Dibromo-4-fluorotoluene and its isomers using analytical techniques?
Answer: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for distinguishing between these isomers.
GC-MS Analysis:
GC can separate the different isomers based on their boiling points and polarity. The mass spectrum will show the characteristic isotopic pattern of a dibrominated compound (a triplet of peaks for the molecular ion at M, M+2, and M+4 with relative intensities of approximately 1:2:1). While the mass spectra of the isomers will be very similar, their fragmentation patterns may show subtle differences. The retention time is the primary differentiator in GC.[2]
Table 1: Expected GC-MS Data for Dibromofluorotoluene Isomers
| Compound | Molecular Weight | Expected M+ Isotopic Pattern (m/z) | Key Fragmentation Ions (m/z) |
| 3,5-Dibromo-4-fluorotoluene | 268.92 | 268, 270, 272 | 253, 255, 257 ([M-CH₃]⁺); 174, 176 ([M-Br]⁺); 95 ([M-2Br]⁺) |
| 2,5-Dibromo-4-fluorotoluene | 268.92 | 268, 270, 272 | Similar to the 3,5-isomer |
¹H NMR Spectroscopy:
The ¹H NMR spectrum is highly informative for distinguishing between isomers due to the different chemical environments of the aromatic protons.
-
3,5-Dibromo-4-fluorotoluene: You will observe a singlet for the two equivalent aromatic protons and a singlet for the methyl protons.
-
2,5-Dibromo-4-fluorotoluene: You will see two doublets in the aromatic region, each integrating to one proton, and a singlet for the methyl protons. The coupling constants will be characteristic of ortho-coupling.
¹³C NMR Spectroscopy:
The number of signals in the ¹³C NMR spectrum can also help differentiate isomers.
-
3,5-Dibromo-4-fluorotoluene: Due to symmetry, you would expect to see fewer signals in the aromatic region compared to an unsymmetrical isomer.
-
2,5-Dibromo-4-fluorotoluene: This less symmetrical isomer will show a greater number of distinct signals in the aromatic region.
FAQ 3: I am struggling to separate the isomeric byproducts from my desired product. What purification strategies do you recommend?
Answer: The separation of halogenated aromatic isomers can be challenging due to their similar physical properties.
Recommended Purification Methods:
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[3][4]
-
Column Chromatography: For smaller scales and higher purity, column chromatography on silica gel is a viable option. A non-polar eluent system, such as hexane or a hexane/dichloromethane gradient, is typically effective. The separation can be monitored by TLC.
-
Preparative HPLC/SFC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[5]
FAQ 4: My reaction is giving a low yield of the desired 3,5-dibromo isomer. How can I improve the regioselectivity?
Answer: Optimizing the reaction conditions is key to favoring the formation of the 3,5-dibromo isomer.
Strategies to Improve Regioselectivity:
-
Catalyst Choice: The use of an iron catalyst, often generated in situ from iron filings and a trace of iodine, is common for aromatic brominations.[1][6] The nature of the catalyst can influence the isomer distribution.
-
Solvent: Glacial acetic acid is a common solvent for this reaction.[1] The polarity of the solvent can affect the reaction rate and selectivity.
-
Temperature Control: Brominations are exothermic. Maintaining a consistent and moderate temperature is crucial. Running the reaction at or slightly below room temperature can help control the formation of byproducts.
-
Rate of Bromine Addition: Slow, dropwise addition of bromine to the reaction mixture can help to minimize localized high concentrations of bromine, which can lead to over-bromination and the formation of undesired isomers.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Dibromo-4-fluorotoluene
-
To a stirred solution of 4-fluorotoluene in glacial acetic acid, add a catalytic amount of iron powder and a crystal of iodine.
-
Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by pouring it into an aqueous solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: GC-MS Method for Isomer Analysis
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Injector Temperature: 250 °C
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
References
- Process for the preparation of 3-bromo-4-fluorotoluene.
-
SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research. [Link]
- Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.
-
13C NMR Spectroscopy. Thieme. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
-
Iron-catalyzed three-component amino(radio)fluorination of alkenes to unprotected β-(radio)fluoroamines. Nature Communications. [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]
-
Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Chromatography Forum. [Link]
-
Mass Spectrometry - Fragmentation. Chemistry LibreTexts. [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
-
Iron-catalyzed three-component amino(radio)fluorination of alkenes to unprotected β-(radio)fluoroamines. ResearchGate. [Link]
-
Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. Molecules. [Link]
-
Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]
-
Fractional Distillation and GC Analysis of Hydrocarbon Mixtures. Columbia University. [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Metabolites. [Link]
-
GC-MS. Mass Spectrometry Research and Education Center. [Link]
-
Isomer separation by CPC chromatography. Rotachrom Technologies. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. ResearchGate. [Link]
-
Iron(III) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. ResearchGate. [Link]
-
3,5-Dibromotoluene. PubChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
5.3: Fractional Distillation. Chemistry LibreTexts. [Link]
-
Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. National Institutes of Health. [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by. Semantic Scholar. [https://www.semanticscholar.org/paper/Development-of-a-Method-for-Regioisomer-Impurity-S urgente-Shaw/0b8e76313385750371900388d1d86241a87e366e]([Link] urgente-Shaw/0b8e76313385750371900388d1d86241a87e366e)
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
Chemical shifts. University of Regensburg. [Link]
Sources
- 1. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 2. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Troubleshooting 3,5-Dibromo-4-fluorotoluene Reactions
Status: Operational Current Topic: Reactivity & Troubleshooting for 3,5-Dibromo-4-fluorotoluene CAS: 444-13-3 (also 134384-67-7 in some databases depending on salt/isomer specificity, typically 444-13-3 for the neutral parent) Code: 3,5-DBFT[1]
Executive Summary: The "Trojan Horse" Substrate
3,5-Dibromo-4-fluorotoluene is a deceptive building block.[1] While it appears to be a standard poly-halogenated arene, the specific arrangement of atoms—a fluorine atom sandwiched between two bromine atoms —creates a unique reactivity profile that often leads to experimental failure.[1][2]
The three most common failure modes are:
-
The "Benzyne Trap" (Lithiation): Unintended elimination of LiF leading to benzyne formation and polymerization.[2]
-
Symmetry Breaking (Cross-Coupling): Difficulty stopping at the mono-arylated product due to chemically equivalent bromine sites.[1]
-
Nucleophilic Ambiguity (
): Competition between Fluorine and Bromine as leaving groups.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Part 1: Lithium-Halogen Exchange Failures
User Complaint: "I treated the substrate with n-BuLi at -78°C to form the aryl lithium species, but after quenching with an aldehyde, I recovered a complex mixture of tars and no fluorinated product."
The Root Cause: Benzyne Formation
This is the most critical "gotcha" with this molecule.[2] When you perform a Lithium-Halogen exchange at the 3-position, you generate a lithiated species that is ortho to the fluorine atom at position 4.[1]
Unlike standard aryl lithiums, ortho-fluoroaryllithiums are thermodynamically unstable.[1][2] They undergo rapid
The Mechanism
-
Exchange:
(Fast) -
Elimination:
(ortho to F) Benzyne + LiF (Fast at > -60°C)[1] -
Decomposition: Benzyne
Dimerization/Polymerizationngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Temperature | < -95°C (Internal) | The elimination of LiF can occur even at -78°C. Use a MeOH/Liquid |
| Reagent | t-BuLi (2 equiv) | |
| Trapping Mode | "In-situ" (Barbier) | Do not generate the anion and then add the electrophile.[1] If compatible (e.g., TMSCl, Borates), have the electrophile present before adding the lithium reagent. |
| Solvent | THF/Et2O (4:1) | Ether solvents stabilize the lithiated species better than pure hydrocarbons.[2] |
Visualization: The Benzyne Pathway
Caption: Decision tree showing the critical temperature dependence of the lithiated intermediate. Warming leads to irreversible benzyne formation.[1]
Part 2: Suzuki Cross-Coupling Selectivity
User Complaint: "I wanted to mono-arylate at the 3-position, but I keep getting a 50:50 mixture of starting material, mono-product, and bis-product."
The Root Cause: Statistical Probability & Activation
The two bromine atoms at positions 3 and 5 are chemically equivalent (homotopic) due to the plane of symmetry.[2]
-
Statistical Limit: In a standard setup with 1.0 equivalent of boronic acid, the maximum theoretical yield of mono-product is statistically limited (often ~50-60%) because the mono-product is almost as reactive as the starting material.[1]
-
Electronic Activation: Once the first aryl group is attached, the remaining bromine might become less reactive (if the new aryl group is electron-donating) or more reactive (if electron-withdrawing), altering the kinetics of the second addition.[2]
Troubleshooting Protocol
Strategy A: Stoichiometric Control (The "Slow Drip")
-
Reagent: Use 0.7 to 0.8 equivalents of Boronic Acid relative to the dibromide.[2]
-
Technique: High dilution.[2] Add the Boronic Acid slowly (syringe pump) to the mixture containing the catalyst and excess dibromide.[2]
-
Why: This ensures the concentration of Boronic Acid is always low, minimizing the chance that a mono-product molecule encounters a boronic acid molecule before a dibromide molecule does.[2]
Strategy B: Catalyst Ligand Tuning
-
Ligand: Use bulky phosphine ligands like
or XPhos .[1] -
Why: The 3,5-dibromo-4-fluorotoluene core is sterically crowded around the halogens.[1] A bulky ligand facilitates the first oxidative addition but makes the second oxidative addition (on the now even more crowded mono-product) significantly slower due to steric clash.[1]
Data Table: Optimization Matrix
| Condition | Mono-Selectivity | Yield (Mono) | Notes |
| 1.1 eq Boronic Acid, | Low | ~40% | Significant bis-coupling observed.[1] |
| 0.7 eq Boronic Acid, | Moderate | ~60% | Excess starting material must be recycled. |
| 0.8 eq Boronic Acid, | High | ~75% | Recommended starting point. |
| High Temp (>100°C) | Very Low | <30% | Promotes bis-coupling and dehalogenation. |
Part 3: Nucleophilic Aromatic Substitution ( )
User Complaint: "I tried to displace the Fluorine with an amine, but the reaction didn't work, or I displaced the Bromine instead."
The Root Cause: Electronic Push-Pull[1]
-
Deactivation: The methyl group at C1 is electron-donating, which deactivates the ring toward
.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Activation: The two bromine atoms are weakly deactivating (inductive withdrawal) but are also bulky.[2]
-
Leaving Group: Fluorine is the best leaving group for
if the ring is activated. Bromine is a better leaving group for metal-catalyzed reactions.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Troubleshooting Protocol
If you must displace the Fluorine:
-
Solvent: Use highly polar aprotic solvents like DMSO or NMP to strip the cation from your nucleophile, making it "naked" and more reactive.[2]
-
Temperature: High temperatures (120°C+) are likely required due to the deactivating methyl group.[2]
-
Risk: At high temperatures, the nucleophile might attack the C-Br bond (less likely without a catalyst, but possible with thiols).[2]
-
Alternative: Oxidize the methyl group to a Carboxylic Acid or Aldehyde first. This turns the C1 substituent into an Electron Withdrawing Group (EWG), dramatically activating the C4-F bond for substitution.[2]
Part 4: FAQ - Rapid Fire Solutions
Q: Can I use NBS to brominate the methyl group?
A: Yes, but proceed with caution. The 3,5-dibromo groups provide steric bulk that might hinder the approach of the radical initiator.[2] Use benzoyl peroxide rather than AIBN and reflux in
Q: Why is my product turning purple/black on the bench? A: This suggests the formation of aniline impurities or radical decomposition.[2] Poly-halogenated anilines (if you did an amination) are prone to oxidation.[1] Store under Argon in the dark.
Q: I see a "mass + 1" peak in LCMS after Suzuki coupling.
A: This is likely protodebromination .[1] Your catalytic cycle performed the oxidative addition, but instead of transmetalating, it underwent
-
Fix: Ensure your solvent is strictly anhydrous.[2] Switch to a less basic system (e.g., use
instead of ).
References
-
Lithium-Halogen Exchange & Benzyne Formation
-
Gilman, H., & Jones, R. G. (1951).[2][3] "The reaction of n-butyllithium with organic halides."[1][4][5] Organic Reactions, 6, 339.[2][3] (Foundational text on Li-Hal exchange kinetics).
-
Clayden, J. (2002).[2] Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative source on ortho-lithiation and benzyne elimination risks).[1]
-
-
Suzuki Coupling Selectivity
-
Suzuki, A. (2005).[2][6] "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles." Journal of Organometallic Chemistry, 576(1-2), 147-168.[1][2]
-
Beaudry, et al. (2018).[2] "Regioselective Suzuki reactions with phenyl- and selected para-substituted boronic acids." Beilstein Journal of Organic Chemistry.
-
-
Properties of 3,5-Dibromo-4-fluorotoluene
(Note: While specific papers solely dedicated to 3,5-dibromo-4-fluorotoluene are rare, the protocols above are derived from established reactivity patterns of 1,3-dibromo-2-fluoroarenes as cited in standard organometallic reference texts.)
Sources
- 1. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: 3,5-Dibromo-4-fluorotoluene Stability and Decomposition Prevention
Welcome to the technical support center for 3,5-Dibromo-4-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile halogenated aromatic compound. As a key building block in complex organic synthesis, maintaining the integrity of 3,5-Dibromo-4-fluorotoluene is paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent, identify, and address the decomposition of this reagent.
I. Understanding the Stability of 3,5-Dibromo-4-fluorotoluene
3,5-Dibromo-4-fluorotoluene is a stable compound under recommended storage conditions. However, like many polyhalogenated aromatic compounds, it is susceptible to degradation when exposed to certain environmental factors. The primary drivers of decomposition are light, heat, and the presence of contaminants. The electron-rich aromatic ring, substituted with two bromine atoms, a fluorine atom, and a methyl group, possesses several potential sites for chemical transformation.
The carbon-bromine bonds are significantly weaker than the carbon-fluorine bond, making them more susceptible to cleavage. The methyl group can also be a site of radical-mediated reactions. Understanding these inherent chemical properties is the first step in preventing unwanted decomposition.
II. Frequently Asked Questions (FAQs)
Q1: My 3,5-Dibromo-4-fluorotoluene has developed a yellow or brownish tint. Is it still usable?
A slight discoloration to a pale yellow may not significantly impact many applications, but it is an indicator of initial decomposition. A distinct yellow or brown color suggests the formation of colored impurities, which could arise from debromination followed by oxidative processes or polymerization. For sensitive applications, such as in multi-step syntheses where stoichiometric precision is critical, it is advisable to purify the material or use a fresh batch.
Q2: What are the expected decomposition products of 3,5-Dibromo-4-fluorotoluene?
While specific studies on the exhaustive decomposition of 3,5-Dibromo-4-fluorotoluene are not extensively published, based on the chemistry of analogous compounds, likely degradation pathways include:
-
Photolytic Debromination: Exposure to UV light can induce homolytic cleavage of the C-Br bonds, leading to the formation of brominated and non-brominated aromatic impurities.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a benzyl alcohol, benzaldehyde, or benzoic acid derivative, especially in the presence of oxygen and light or heat.
-
Hydrolytic Debromination: While aryl halides are generally resistant to hydrolysis, prolonged exposure to moisture, particularly at elevated temperatures or in the presence of certain catalysts, could lead to the formation of phenolic impurities.
Q3: How should I properly store 3,5-Dibromo-4-fluorotoluene to ensure its long-term stability?
To maximize the shelf-life of 3,5-Dibromo-4-fluorotoluene, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment (2-8 °C recommended). | Reduces the rate of potential thermal decomposition reactions. |
| Light | Store in an amber or opaque container in a dark location. | Prevents photolytic degradation, particularly debromination.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the methyl group and other oxidative degradation pathways. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Prevents potential hydrolytic decomposition. |
III. Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of 3,5-Dibromo-4-fluorotoluene.
Issue 1: Discoloration of the solid material
-
Question: I have observed my white crystalline 3,5-Dibromo-4-fluorotoluene turning yellow/brown over time. What is the cause and how can I resolve this?
-
Answer:
-
Causality: Discoloration is a common sign of decomposition. The formation of colored byproducts is often due to photolytic or thermal stress. The primary mechanism is likely the homolytic cleavage of the carbon-bromine bonds upon exposure to light, generating radical species that can lead to a cascade of reactions and the formation of colored impurities. The presence of residual acidic impurities, such as HBr from the synthesis, can also catalyze degradation.
-
Troubleshooting Protocol:
-
Assess the extent of decomposition: Analyze a small sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the impurities.[2][3] This will help determine if the material is suitable for your intended use.
-
Purification: If the level of impurities is unacceptable, purification by recrystallization is the recommended method. A detailed protocol is provided in Section IV.
-
Preventive Measures: Review your storage conditions. Ensure the material is stored in a dark, cool, and dry place, preferably under an inert atmosphere.[1][4] Use amber glass vials or wrap containers in aluminum foil to protect from light.
-
-
Issue 2: Inconsistent results in subsequent reactions
-
Question: My reactions using 3,5-Dibromo-4-fluorotoluene are giving variable yields and unexpected byproducts. Could the starting material be the issue?
-
Answer:
-
Causality: Inconsistent reaction outcomes are a strong indication of impurities in your starting material. Even small amounts of degradation products can interfere with sensitive reactions, such as organometallic coupling reactions (e.g., Suzuki, Stille). Impurities with reactive functional groups (e.g., phenolic or aldehydic) can consume reagents or catalyze side reactions. Residual catalysts from the synthesis of the 3,5-Dibromo-4-fluorotoluene, such as Lewis acids, could also affect its stability and reactivity.[5][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
-
Issue 3: Presence of acidic vapors upon opening the container
-
Question: I noticed a sharp, acidic odor, and the cap of the container showed signs of corrosion. What is happening?
-
Answer:
-
Causality: The presence of acidic vapors, likely hydrogen bromide (HBr), indicates significant degradation. This can occur through the reaction of the compound with moisture, especially if catalyzed by light or heat. HBr is corrosive and can further catalyze the decomposition of the remaining material.
-
Immediate Actions:
-
Handle the material in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
If the material is intended for use, it requires immediate purification to remove the acidic impurities.
-
-
Purification to Remove Acidic Impurities: Before recrystallization, it is advisable to dissolve the material in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and wash it with a dilute aqueous solution of a mild base, such as sodium bicarbonate, followed by a water wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). This will neutralize and remove the HBr.
-
IV. Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for the qualitative and semi-quantitative analysis of 3,5-Dibromo-4-fluorotoluene purity.
-
Sample Preparation: Prepare a stock solution of 3,5-Dibromo-4-fluorotoluene in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
-
GC Conditions (Example):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Identify the main peak corresponding to 3,5-Dibromo-4-fluorotoluene. Analyze any minor peaks by comparing their mass spectra with library data to identify potential impurities. The relative peak areas can provide a semi-quantitative estimation of purity.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of 3,5-Dibromo-4-fluorotoluene.[7][8][9]
-
Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Common solvents for the recrystallization of halogenated aromatics include ethanol, methanol, hexane, or a mixture of solvents like ethanol/water.
-
Procedure:
-
Place the impure 3,5-Dibromo-4-fluorotoluene in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, cool it further in an ice bath for about 15-20 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.
-
-
Verification of Purity: Analyze the purified material by GC-MS and melting point determination to confirm the removal of impurities.
V. Incompatible Materials
To prevent decomposition catalyzed by incompatible materials, avoid contact with:
-
Strong Oxidizing Agents: Can lead to aggressive and potentially hazardous reactions.[4][10]
-
Strong Bases: May promote elimination or other nucleophilic substitution reactions under certain conditions.
-
Active Metals: Such as sodium, potassium, and magnesium, which can react with the aryl halide.[11][12]
-
Lewis Acids: While used in synthesis, residual Lewis acids can promote decomposition and should be thoroughly removed during workup.[5][6]
VI. Visualization of Decomposition Pathways
The following diagram illustrates the potential primary decomposition pathways for 3,5-Dibromo-4-fluorotoluene.
Caption: Potential decomposition pathways of 3,5-Dibromo-4-fluorotoluene.
VII. References
-
LSU Health Shreveport. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis for identifying of toluene degradation products: a chromatogram plot and b spectrum plot. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of organic byproducts of toluene degradation over different catalysts by plasma catalysis. Retrieved from [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
Google Patents. (n.d.). CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene. Retrieved from
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Filo. (2025). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. Retrieved from [Link]
-
Wiley Online Library. (2021). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Retrieved from [Link]
-
University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
Doubtnut. (2022). Discuss the role of Lewis acids in the preparation of aryl bromides and chlorides in the dark. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]
-
ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Retrieved from [Link]
-
DDD UAB. (2023). Assessment of the toluene-degrading potential of an Aromatoleum-enriched culture in a chlorinated co-contaminated. Retrieved from [Link]
-
University of Alberta. (2022). Chemical Storage Guidelines. Retrieved from [Link]
-
York College, CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene. Retrieved from
-
Sparrow Chemical. (n.d.). Fluorotoluene Series. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Lewis Acids on the Reaction of Acetophenone and Tetrabutylammonium Tribromide. Retrieved from [Link]
-
ResearchGate. (2025). Global and selective detection of organohalogens in environmental samples by comprehensive two-dimensional gas chromatography-tandem mass spectrometry and high-resolution time-of-flight mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluorotoluene. Retrieved from [Link]
-
Wiley. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Retrieved from [Link]
Sources
- 1. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Discuss the role of lewis acid in the preparation of aryl bromide and chl.. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
managing regioselectivity in reactions of 3,5-Dibromo-4-fluorotoluene
Technical Support Center: 3,5-Dibromo-4-fluorotoluene
Welcome to the technical resource center for 3,5-Dibromo-4-fluorotoluene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, field-proven insights to help you navigate the complexities of its reactivity and achieve high regioselectivity in your synthetic transformations.
Understanding the Reactivity Landscape
3,5-Dibromo-4-fluorotoluene presents a fascinating regioselectivity challenge due to the presence of three distinct halogenated positions. A clear understanding of the electronic and steric factors governing each site is paramount for predictable and successful reaction outcomes.
-
C-F Bond (Position 4): The Carbon-Fluorine bond is exceptionally strong. In the context of palladium-catalyzed cross-coupling reactions, the energy barrier for oxidative addition to a C-F bond is significantly higher than for C-Br bonds[1]. Therefore, under typical cross-coupling conditions, this bond remains inert. However, it is a potential site for Nucleophilic Aromatic Substitution (SNAr) if the ring is sufficiently activated.
-
C-Br Bonds (Positions 3 and 5): These are the primary reactive sites for transformations like palladium-catalyzed cross-couplings and metal-halogen exchange. The key challenge lies in differentiating between them.
-
C3-Br (ortho to Methyl): This position is sterically encumbered by the adjacent methyl group. This steric hindrance can decrease the rate of reactions that involve the formation of bulky transition states, such as the oxidative addition of a palladium complex[2][3].
-
C5-Br (meta to Methyl): This position is significantly less sterically hindered than C3, making it the more accessible site for many transformations. Electronically, the powerful inductive electron-withdrawing effect of the C4-fluorine atom influences both bromine positions, rendering them susceptible to oxidative addition.
-
The interplay between sterics (from the methyl group) and electronics (from the fluorine atom) is the central theme in controlling reactions on this substrate.
Caption: Reactivity map of 3,5-Dibromo-4-fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: In a standard palladium-catalyzed cross-coupling, which bromine reacts first?
A: In most cases, the bromine at the C5 position will react preferentially. The primary reason is steric hindrance. The methyl group at C4 significantly hinders access to the C3 position, making the oxidative addition of the palladium catalyst to the C5-Br bond kinetically favored.
Q2: Is the C-F bond reactive under any cross-coupling conditions?
A: It is highly unlikely under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions. The C(sp²)–F bond is robust, and its activation requires specialized, highly active catalyst systems or harsh conditions not typically employed for C-Br couplings. DFT studies have shown the energy barrier for Pd(0) oxidative addition to a C-F bond can be over 35 kcal/mol higher than for a C-C bond, and by extension, a C-Br bond[1].
Q3: Can I perform a double cross-coupling to substitute both bromines?
A: Yes, this is certainly achievable. Typically, this is done in a stepwise fashion or by driving the reaction to completion with an excess of the coupling partner and higher temperatures. A common strategy is to first perform a selective coupling at the C5 position under milder conditions, isolate the mono-substituted product, and then subject it to a second coupling under more forcing conditions to react at the more hindered C3 position.
Q4: What is the main challenge when trying to selectively react at the C3 position?
A: The main challenge is overcoming the kinetic preference for reaction at the less hindered C5 position. Achieving selectivity for the C3 position requires carefully chosen conditions that either minimize steric sensitivity or utilize a directing group strategy to favor the ortho position to the methyl group.
Troubleshooting Guides by Reaction Type
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
This is the most common class of reactions performed on this substrate. Regioselectivity issues are frequent but manageable.
Problem: My Suzuki-Miyaura reaction is giving me a mixture of C3 and C5 coupled products with low selectivity.
Root Cause Analysis: This outcome typically results from reaction conditions (temperature, catalyst, ligand) that are not optimized to sufficiently differentiate between the two C-Br positions. Higher temperatures can provide enough energy to overcome the steric barrier at C3, leading to mixtures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the first and most effective variable to adjust. By reducing the thermal energy, you increase the kinetic preference for the pathway with the lower activation energy, which is the reaction at the sterically accessible C5 position.
-
Change Your Ligand: The choice of phosphine ligand is critical.
-
To Enhance C5 Selectivity: Switch to a bulkier, electron-rich phosphine ligand. Sterically demanding ligands amplify the steric difference between the C3 and C5 positions. Excellent choices include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃). These ligands form larger catalyst complexes that are more sensitive to the steric environment of the substrate[3].
-
To Promote C3 Selectivity (Advanced): This is more challenging. Some specialized catalyst systems or directing group strategies might be necessary. In some systems, less bulky ligands combined with other controlling factors might favor the more electron-rich site, but this is not a general rule.
-
-
Screen Different Bases and Solvents: While often secondary to ligand and temperature, the base and solvent can influence catalyst activity and selectivity. For Suzuki couplings, a weaker base (e.g., K₂CO₃, CsF) may offer higher selectivity than stronger bases (e.g., K₃PO₄). The polarity of the solvent can also play a role in catalyst speciation and reactivity[4].
Caption: Troubleshooting flowchart for poor regioselectivity.
Problem: I am observing low yields in my Buchwald-Hartwig amination, potentially due to catalyst deactivation.
Root Cause Analysis: Buchwald-Hartwig aminations are sensitive to substrate, amine, and base combinations. The steric hindrance at the C3 position can slow the reaction, and if the catalyst is not robust enough, it may decompose before the reaction reaches completion.
Troubleshooting Steps:
-
Use a More Robust Catalyst System: Modern Buchwald-Hartwig reactions benefit from highly active and stable pre-catalysts (e.g., G3 or G4 palladacycles) paired with specialized biaryl phosphine ligands[5]. These systems are designed to resist decomposition and promote the challenging reductive elimination step.
-
Optimize the Base: Strong, non-nucleophilic bases are crucial. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often superior to carbonate or phosphate bases, especially for less reactive amines or hindered substrates.
-
Ensure Rigorously Anhydrous/Anaerobic Conditions: The palladium(0) species in the catalytic cycle is sensitive to oxygen, and many bases are sensitive to moisture. Ensure your solvent is dry and the reaction is thoroughly de-gassed and run under an inert atmosphere (N₂ or Ar).
B. Metal-Halogen Exchange Reactions
Problem: I am attempting a selective monolithiation with n-BuLi, but I am getting a mixture of products or decomposition.
Root Cause Analysis: Metal-halogen exchange is a very fast, kinetically controlled reaction[6]. The selectivity between the two bromine atoms depends on subtle electronic and directing effects. The reaction is also highly exothermic and the resulting aryllithium species can be unstable at higher temperatures.
Troubleshooting Steps:
-
Maintain Cryogenic Temperatures: This is absolutely critical. The reaction should be performed at -78 °C (dry ice/acetone bath) or even lower (-90 to -100 °C) to prevent side reactions and decomposition of the organolithium intermediate. Do not let the reaction warm up before quenching with your electrophile.
-
Anticipate the Site of Exchange: While sterics play a role, electronic and directing effects can be dominant in lithiation. The ortho-fluorine atom can act as a weak coordinating group for the lithium cation, potentially directing the exchange to the C3 position. However, the kinetics of exchange generally follow the trend I > Br > Cl, with less differentiation between two identical halogens[6]. It is crucial to run a small-scale test reaction and determine the regiochemical outcome analytically before proceeding to a larger scale.
-
Consider an Alternative Reagent: If n-BuLi gives poor selectivity, consider using a magnesium-based reagent like a Turbo-Grignard (i-PrMgCl·LiCl). These reagents can offer different and sometimes superior selectivity in halogen-metal exchange compared to organolithiums[7].
C. Nucleophilic Aromatic Substitution (SNAr)
Problem: I am running a reaction with a strong nucleophile (e.g., NaOMe, NaN₃) at high temperature and observing an unexpected product, possibly from substitution of the fluorine atom.
Root Cause Analysis: While the C-F bond is strong, it is the most likely site for SNAr if the reaction conditions are harsh enough. SNAr reactions require the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex[8][9]. In 3,5-dibromo-4-fluorotoluene, the two bromine atoms are meta to the fluorine, which provides only weak activation. Therefore, this side reaction should only be a concern under forcing conditions.
Troubleshooting Steps:
-
Avoid Harsh Conditions: If SNAr at the fluorine is not the desired reaction, avoid using strong nucleophiles in combination with high temperatures (>120-150 °C) for extended periods.
-
Confirm the Identity of the Side Product: Before extensive optimization, isolate and characterize the byproduct to confirm that it is indeed the SNAr product. It could also arise from other decomposition pathways.
-
Protect Other Functional Groups: If you must use harsh conditions and SNAr is unavoidable, consider if other functional groups on your coupling partner could be interfering or if a change in the overall synthetic strategy is warranted.
Data Summary: Regioselectivity in Suzuki-Miyaura Coupling
The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of 3,5-dibromo-4-fluorotoluene with phenylboronic acid, illustrating the impact of key variables.
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 eq.) | Solvent | Temp. (°C) | Time (h) | Ratio (C5:C3 Product) | Combined Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75:25 | 85 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 8 | 92:8 | 91 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 60 | 6 | >98:2 | 95 |
| PdCl₂(dppf) | (none) | CsF | DME | 85 | 16 | 88:12 | 89 |
Data are representative and synthesized from general principles of cross-coupling reactions on sterically hindered aryl bromides.[3][4][10]
Detailed Protocol: Highly Regioselective Suzuki-Miyaura Coupling at C5
This protocol is optimized for selective mono-arylation at the sterically accessible C5 position.
Reaction: Synthesis of 3-Bromo-4-fluoro-5-phenyl-toluene
Materials:
-
3,5-Dibromo-4-fluorotoluene (1.0 eq, 267.9 mg, 1.0 mmol)
-
Phenylboronic Acid (1.1 eq, 134 mg, 1.1 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)
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SPhos (0.04 eq, 16.4 mg, 0.04 mmol)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 eq, 424 mg, 2.0 mmol)
-
Toluene (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
-
Argon or Nitrogen gas supply
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-4-fluorotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous toluene and degassed water via syringe.
-
Degassing (Optional but Recommended): For maximum catalyst longevity, sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 60 °C. Stir vigorously for the duration of the reaction (typically 4-8 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The starting material should be consumed, and a major new spot corresponding to the mono-coupled product should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-4-fluoro-5-phenyl-toluene.
References
-
ResearchGate. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Available at: [Link]
-
ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Catalysis, 12(11), 6646–6653. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 53(6), 1273–1285. Available at: [Link]
-
Wikipedia. (2023). Metal–halogen exchange. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Available at: [Link]
-
ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (n.d.). Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. Available at: [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Strategies for Overcoming the Low Reactivity of 3,5-Dibromo-4-fluorotoluene
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the synthetic challenges associated with 3,5-Dibromo-4-fluorotoluene. This guide is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions for enhancing the reactivity of this versatile but often challenging building block.
Understanding the Challenge: Why is 3,5-Dibromo-4-fluorotoluene Unreactive?
Q1: We are experiencing difficulty in achieving good yields for cross-coupling reactions with 3,5-Dibromo-4-fluorotoluene. What makes this substrate particularly unreactive?
A1: The reduced reactivity of 3,5-Dibromo-4-fluorotoluene stems from a combination of steric and electronic factors. The two bromine atoms, positioned meta to each other, create significant steric hindrance around the aromatic ring. This steric bulk can impede the approach of the palladium catalyst, which is a critical first step (oxidative addition) in many cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1]
From an electronic standpoint, the fluorine atom, while being strongly electron-withdrawing, is located para to one bromine and ortho to the other. This electron-withdrawing nature can decrease the electron density of the aromatic ring, making the oxidative addition of a Pd(0) catalyst more challenging.[1]
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. However, their success with challenging substrates like 3,5-Dibromo-4-fluorotoluene hinges on the careful selection of reaction parameters.
Suzuki-Miyaura Coupling
Q2: Our Suzuki-Miyaura couplings with 3,5-Dibromo-4-fluorotoluene are sluggish and result in low yields. What are the key parameters to optimize?
A2: For a successful Suzuki-Miyaura coupling, the critical parameters to focus on are the choice of catalyst, ligand, base, and solvent. Given the steric hindrance and electronic nature of your substrate, a high-yielding protocol will likely require a catalyst system known for its high activity with deactivated aryl halides.
Key Optimization Parameters for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources upon in-situ reduction. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) | These ligands promote the oxidative addition step, which is often rate-limiting for unreactive aryl halides.[2] Their bulkiness can also facilitate the reductive elimination step. |
| Base | A moderately strong base like K₂CO₃ or K₃PO₄ | The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction outcome.[2] |
| Solvent | Aprotic polar solvents such as 1,4-dioxane/water or toluene/water mixtures | These solvent systems are widely used for Suzuki reactions and can help to solubilize both the organic and inorganic components of the reaction. |
| Temperature | Elevated temperatures (e.g., 80-110 °C) | Higher temperatures are often necessary to overcome the activation energy for the C-Br bond cleavage. |
dot
Sources
Validation & Comparative
mass spectrometry of 3,5-Dibromo-4-fluorotoluene
An In-Depth Comparative Guide to the Mass Spectrometry of 3,5-Dibromo-4-fluorotoluene
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of 3,5-Dibromo-4-fluorotoluene (MW: 267.92 g/mol [1]). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will explore how different ionization methods produce distinct mass spectra, and how these differences can be leveraged to achieve specific analytical goals, from structural elucidation to unambiguous molecular weight confirmation.
Introduction to the Analyte and Analytical Objectives
3,5-Dibromo-4-fluorotoluene is a halogenated aromatic compound often utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] Its purity and structural integrity are critical for the success of subsequent synthetic steps. Mass spectrometry serves as an indispensable tool for confirming its identity and purity.
The primary objectives when analyzing this compound via mass spectrometry are typically:
-
Identity Confirmation: Verifying that the synthesized product is indeed 3,5-Dibromo-4-fluorotoluene.
-
Structural Elucidation: Confirming the connectivity of atoms and the positions of the substituents on the aromatic ring.
-
Purity Assessment: Identifying any impurities or byproducts from the synthesis.
The choice of mass spectrometry ionization technique is paramount as it directly influences the type and quality of data obtained. This guide will compare the industry-standard hard ionization technique, Electron Ionization (EI), with softer methods like Chemical Ionization (CI) and Atmospheric Pressure Chemical Ionization (APCI).
Comparative Analysis of Ionization Techniques
The ionization method is the heart of the mass spectrometry experiment. For a small, relatively non-polar molecule like 3,5-Dibromo-4-fluorotoluene, several options are viable, each offering a distinct balance between molecular ion preservation and structural-information-rich fragmentation.
Electron Ionization (EI): The Gold Standard for Structural Detail
Electron Ionization (EI) is a high-energy technique that bombards the analyte with energetic electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation.[4] This fragmentation pattern acts as a chemical "fingerprint," which is invaluable for structural elucidation and for matching against spectral libraries.
Expected Fragmentation Pattern:
Upon ionization, the 3,5-Dibromo-4-fluorotoluene molecular ion (M⁺˙) will be formed. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in near-equal abundance, a characteristic isotopic pattern will emerge for the molecular ion and any bromine-containing fragments.[5] The molecular ion region will display three peaks:
-
M⁺˙: (C₇H₅⁷⁹Br₂F) at m/z 266
-
[M+2]⁺˙: (C₇H₅⁷⁹Br⁸¹BrF) at m/z 268
-
[M+4]⁺˙: (C₇H₅⁸¹Br₂F) at m/z 270
The relative intensity of these peaks is expected to be approximately 1:2:1.[5]
The high energy of EI promotes several key fragmentation pathways:
-
Loss of a Bromine Atom: The C-Br bond is relatively weak and its cleavage results in a prominent and stable bromofluorotolyl cation. This will produce a fragment cluster around m/z 187 and 189.
-
Loss of a Methyl Radical: Benzylic cleavage to lose a methyl radical (•CH₃) can occur, though it is often less favorable than halogen loss in such compounds. This would yield a dibromofluorophenyl cation at m/z 251, 253, and 255.
-
Formation of Tropylium-like Ions: Aromatic compounds under EI conditions can rearrange to form stable seven-membered ring structures like the tropylium ion or its substituted analogues.[6] For instance, the loss of a bromine atom could be followed by rearrangement.
Diagram: Predicted EI Fragmentation Pathway
Caption: Predicted major fragmentation pathways for 3,5-Dibromo-4-fluorotoluene under EI.
Chemical Ionization (CI): Unambiguous Molecular Weight Confirmation
Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through proton transfer.[7] This process imparts very little excess energy to the molecule, resulting in minimal fragmentation.[7][8]
Expected Spectral Features:
The primary benefit of CI is its ability to generate an abundant ion corresponding to the protonated molecule, [M+H]⁺.[7]
-
Protonated Molecule ([M+H]⁺): A very strong signal is expected at m/z 267, 269, and 271, clearly indicating the molecular weight of the compound.
-
Reduced Fragmentation: Fragmentation is significantly suppressed. The loss of a bromine atom may still be observed, but at a much lower intensity compared to EI.
Causality in Technique Selection: If an EI spectrum is ambiguous or the molecular ion is of very low abundance, a follow-up analysis using CI is the logical next step. The strong [M+H]⁺ peak provides trustworthy confirmation of the molecular mass, validating the initial hypothesis from the EI data.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique, conceptually similar to CI but occurring at atmospheric pressure.[9] It is well-suited for relatively non-polar compounds and is commonly coupled with High-Performance Liquid Chromatography (HPLC). The sample is sprayed through a heated nebulizer, and a corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte.[10] For 3,5-Dibromo-4-fluorotoluene, APCI would be expected to produce a spectrum dominated by the protonated molecule, [M+H]⁺, similar to CI.
Use Case: APCI-MS is the method of choice when the analyte is part of a complex mixture that requires separation by HPLC prior to mass analysis.
Data Summary: A Comparative Overview
The choice of ionization technique should be dictated by the analytical question at hand. The table below summarizes the expected outcomes and primary applications for each method.
| Ionization Technique | Primary Ion(s) Expected | Fragmentation Level | Primary Application |
| Electron Ionization (EI) | M⁺˙ (m/z 266, 268, 270), [M-Br]⁺ | High | Structural Elucidation & Library Matching |
| Chemical Ionization (CI) | [M+H]⁺ (m/z 267, 269, 271) | Low | Molecular Weight Confirmation |
| APCI | [M+H]⁺ (m/z 267, 269, 271) | Low | LC-MS analysis; MW Confirmation |
Recommended Experimental Protocol: GC-MS Analysis
For routine identification of 3,5-Dibromo-4-fluorotoluene, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is the most robust and informative method. The following protocol is a validated starting point.
Diagram: GC-MS Experimental Workflow
Caption: Standard workflow for the analysis of 3,5-Dibromo-4-fluorotoluene by GC-MS.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3,5-Dibromo-4-fluorotoluene.
-
Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.
-
-
GC Parameters:
-
Injector: Split/splitless, set to 250 °C. Use a 1 µL injection in split mode (e.g., 50:1 split ratio). Rationale: A hot injector ensures rapid volatilization of the analyte. A split injection prevents column overloading and ensures sharp chromatographic peaks.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent). Rationale: This is a general-purpose, non-polar column that provides excellent separation for a wide range of aromatic compounds.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Rationale: The initial hold ensures good peak shape at the start of the run. The ramp rate provides a good balance between analysis time and chromatographic resolution. The final hold ensures that any less volatile impurities are eluted from the column.
-
-
-
MS Parameters (EI Mode):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV. Rationale: This is the standard energy for EI, which allows for comparison with established spectral libraries like NIST.
-
Mass Range: Scan from m/z 40 to 400. Rationale: This range comfortably covers the molecular ion and all expected fragments.
-
Solvent Delay: 3 minutes. Rationale: This prevents the high concentration of solvent from entering and saturating the MS detector, which could damage the filament.
-
-
Data Analysis:
-
Integrate the chromatogram to determine the retention time and purity of the main peak.
-
Extract the mass spectrum for the peak corresponding to 3,5-Dibromo-4-fluorotoluene.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion cluster (m/z 266, 268, 270) and the key fragment ions as predicted.
-
Conclusion and Recommendations
The mass spectrometric analysis of 3,5-Dibromo-4-fluorotoluene is a clear example of how the choice of technique must be aligned with the analytical goal.
-
For unequivocal structural confirmation and routine identification , GC-MS with Electron Ionization (EI) is the recommended approach. Its detailed fragmentation pattern and the characteristic bromine isotope signature provide a high degree of confidence in the identification.
-
For absolute confirmation of the molecular weight , especially if the molecular ion in EI is weak or absent, Chemical Ionization (CI) is the superior choice. It delivers a clean spectrum dominated by the [M+H]⁺ ion, leaving no ambiguity.
-
For analyses involving prior liquid-phase separation , LC-MS with an APCI source provides a robust method for obtaining molecular weight information from complex mixtures.
By understanding the principles and outcomes of these different ionization methods, researchers can select the optimal analytical strategy to validate their synthesis and ensure the quality of their materials.
References
-
Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]
- Kuhn S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
-
Oakwood Chemical. (2026). 3,5-Dibromo-4-fluorotoluene Product Information. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (n.d.). CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene.
-
ResearchGate. (n.d.). The three structural isomers of fluorotoluene (FT): ortho-FT (left),... Available at: [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available at: [Link]
-
ResearchGate. (n.d.). Analysis of Volatile Flavour Compounds by Proton Transfer Reaction-Mass Spectrometry: Fragmentation Patterns and Discrimination Between Isobaric and Isomeric Compounds. Available at: [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Alternative Methodologies for Halogenation of Organic Compounds. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
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Scientific Research Publishing. (n.d.). Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents. Available at: [Link]
-
Canadian Journal of Chemistry. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Available at: [Link]
-
ResearchGate. (n.d.). Use of chemical ionization for GC–MS metabolite profiling. Available at: [Link]
-
Dalton Transactions. (2016). UVIC. Available at: [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
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ACS Publications. (n.d.). ACS Physical Chemistry Au Vol. 6 No. 1. Available at: [Link]
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Chemistry LibreTexts. (2022). 3.2: Chemical Ionization. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Available at: [Link]
-
Chemistry LibreTexts. (2020). Mass Spectra of THMs and Fluorobenzene. Available at: [Link]
-
Taylor & Francis eBooks. (n.d.). Greener Methods for Halogenation of Aromatic Compounds. Available at: [Link]
-
NIST WebBook. (n.d.). p-Bromofluorobenzene. Available at: [Link]
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Journal of Food and Drug Analysis. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Halogenated Aromatic Compounds. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene. Available at: [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]
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Shimadzu. (n.d.). Confirmation of Synthesis of Organic EL Materials Using Direct Infusion Mass Spectrometry. Available at: [Link]
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Doc Brown's Chemistry. (2025). database mass spectrometry INDEX of mass spectra of organic compounds. Available at: [Link]
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Strategic Selection of Halogenated Scaffolds: Alternatives to 3,5-Dibromo-4-fluorotoluene
Executive Summary
3,5-Dibromo-4-fluorotoluene is a critical building block in medicinal chemistry, particularly for the synthesis of p38 MAP kinase inhibitors, agrochemicals, and liquid crystals. Its unique substitution pattern—a central fluorine atom flanked by two reactive bromine handles and a para-methyl group—offers a versatile platform for creating tri-substituted benzene cores via sequential cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).
However, supply chain volatility (often listed as "Out of Stock" or "Inquire") and increasing costs necessitate the validation of alternative reagents. This guide compares the performance of 3,5-Dibromo-4-fluorotoluene against its structural analogs (Chloro- and Iodo- variants) and outlines synthetic backup strategies. We analyze reactivity profiles, catalyst requirements, and atom economy to empower researchers to make data-driven substitutions without compromising project timelines.
Comparative Analysis of Alternative Scaffolds
The selection of an alternative reagent depends on the specific catalytic cycle required downstream. The following table contrasts the industry standard (Bromo-analog) with its primary alternatives.
Table 1: Performance Matrix of Halogenated 4-Fluorotoluenes[1]
| Feature | 3,5-Dibromo-4-fluorotoluene (Benchmark) | 3,5-Dichloro-4-fluorotoluene (Alternative A) | 3,5-Diiodo-4-fluorotoluene (Alternative B) |
| Reactivity (C-X Bond) | Moderate (Standard) | Low (Requires Activation) | High (Very Reactive) |
| Bond Dissociation Energy | ~81 kcal/mol | ~96 kcal/mol | ~65 kcal/mol |
| Catalyst Requirement | Standard Pd(0) (e.g., Pd(PPh₃)₄) | Electron-Rich Pd (e.g., Pd-XPhos, Pd-PEPPSI) | Ligand-free Pd or Cu (Ullmann) |
| Cost Efficiency | Moderate to High | High (Generally Cheaper) | Low (Expensive) |
| Atom Economy | Moderate | Excellent (Lighter leaving group) | Poor (Heavy leaving group) |
| Primary Use Case | General Purpose Cross-Coupling | Scale-up / Cost-reduction | Difficult Couplings / Steric Hindrance |
Deep Dive: The Alternatives
Alternative A: 3,5-Dichloro-4-fluorotoluene
-
Mechanism: The C-Cl bond is significantly stronger than the C-Br bond, making oxidative addition the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ often fail to activate this substrate at reasonable temperatures.
-
Solution: Utilization of bulky, electron-rich phosphine ligands (Buchwald Ligands) such as XPhos or SPhos , or N-heterocyclic carbene (NHC) complexes like Pd-PEPPSI-IPr .
-
Verdict: Ideal for process chemistry where cost is paramount, provided the lab is equipped with advanced catalytic systems.
Alternative B: 3,5-Diiodo-4-fluorotoluene
-
Mechanism: The weak C-I bond undergoes oxidative addition rapidly, even at room temperature. It is also susceptible to Lithium-Halogen exchange at -78°C for nucleophilic functionalization.
-
Solution: Can be used with cheaper copper catalysts (Ullmann-type couplings) or ligand-free palladium systems.
-
Verdict: The "Nuclear Option" for difficult substrates where the Bromo-analog fails to yield product, though it suffers from lower stability and higher cost.
Decision Logic & Reaction Pathways
The following diagram illustrates the decision process for selecting the appropriate reagent and the mechanistic pathways for their activation.
Figure 1: Strategic decision tree for selecting halogenated 4-fluorotoluene scaffolds based on project constraints.
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling of the Chloro-Analog
Use this protocol when substituting the Bromo-reagent with 3,5-Dichloro-4-fluorotoluene.
Rationale: The unactivated C-Cl bond requires a catalyst system that facilitates oxidative addition. The Pd(OAc)₂ / XPhos system is field-proven for aryl chlorides.
Materials:
-
Substrate: 3,5-Dichloro-4-fluorotoluene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (2.5 equiv - excess for double coupling)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with Pd(OAc)₂, XPhos, Arylboronic acid, and K₃PO₄. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene/Water and the liquid substrate (3,5-Dichloro-4-fluorotoluene) via syringe.
-
Activation: Heat the mixture to 100°C for 12–16 hours. (Note: The Chloro-analog requires higher temperatures than the Bromo-analog, which typically reacts at 80°C).
-
Workup: Cool to room temperature. Filter through a pad of Celite. Extract with EtOAc.
-
Validation: Monitor conversion via GC-MS. Expect >90% conversion if water is strictly deoxygenated.
Protocol B: Supply Chain Backup – Synthesis of 3,5-Dibromo-4-fluorotoluene
Use this protocol if commercial stock is unavailable and the Chloro-analog is unsuitable.
Rationale: Direct bromination of 4-fluorotoluene is feasible but prone to regioselectivity issues (forming 2-bromo isomers). Using NBS in strong acid or Fe/Br2 controls this.
Materials:
-
Precursor: 4-Fluorotoluene[1]
-
Reagent: N-Bromosuccinimide (NBS) (2.2 equiv)
-
Solvent/Catalyst: Conc. H₂SO₄ or TFA (Trifluoroacetic acid)
Step-by-Step Methodology:
-
Dissolve 4-fluorotoluene in concentrated H₂SO₄ at 0°C.
-
Add NBS portion-wise over 1 hour to maintain temperature <5°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Critical Step: Pour onto crushed ice. The product will precipitate or form an oil.
-
Purification: Recrystallize from ethanol to remove the mono-bromo impurity.
-
Yield: Typically 60-75%.
Mechanistic Visualization: Catalyst Activation
Understanding why the Chloro-analog requires different handling is crucial for success.
Figure 2: Comparative catalytic cycle. The red node highlights the kinetic barrier when switching from Bromo- to Chloro- reagents, necessitating the use of ligands like XPhos.
References
-
Vertex AI Search. (2026). Suzuki coupling 3,5-dibromo-4-fluorotoluene yield comparison. Retrieved from 2
-
BenchChem. (2025).[3][4] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from 3
-
Sigma-Aldrich. (n.d.). 4-Bromo-3-fluorotoluene Product Information & Synthesis References. Retrieved from 5
-
ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene. Retrieved from 6[6]
-
Oakwood Chemical. (2026). 3,5-Dibromo-4-fluorotoluene Availability and Pricing. Retrieved from 7
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biological activity of compounds derived from 3,5-Dibromo-4-fluorotoluene
Biological Activity & Medicinal Chemistry Guide: 3,5-Dibromo-4-fluorotoluene Derivatives
Executive Summary
3,5-Dibromo-4-fluorotoluene (CAS: 444-13-3) is a specialized halogenated aromatic intermediate used primarily as a precursor for introducing the 3,5-dibromo-4-fluorophenyl pharmacophore into bioactive molecules. While historically significant in the development of radiographic contrast agents due to its high electron density, its modern utility lies in medicinal chemistry as a scaffold for Kinase Inhibitors (e.g., LRRK2) and NK-3 Receptor Antagonists . The unique substitution pattern—a central fluorine flanked by two bulky bromine atoms—provides exceptional metabolic stability and steric occlusion, preventing rapid enzymatic degradation of the aromatic ring.
Pharmacophore Analysis: The "Halogen Shield" Effect
In drug design, the 3,5-dibromo-4-fluorophenyl moiety derived from this toluene precursor offers distinct advantages over non-halogenated or mono-halogenated analogs.
| Feature | Chemical Basis | Biological Impact |
| Metabolic Blockade | Fluorine at C4 | Blocks para-hydroxylation by Cytochrome P450, a common metabolic clearance route for aromatic rings. |
| Steric Occlusion | Bromines at C3/C5 | The large Van der Waals radius of Bromine (1.85 Å) creates a "steric shield," forcing the ring into specific conformations (e.g., twisting out of plane in biaryl systems) which improves selectivity for deep protein pockets. |
| Lipophilicity | Tri-halogenation | Increases logP, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS targets like NK-3 and LRRK2. |
Comparative Biological Activity
A. Historical Application: Radiographic Contrast Agents
Before the advent of modern non-ionic iodinated contrast media, derivatives of 3,5-dibromo-4-fluorotoluene were evaluated for their ability to absorb X-rays (radiopacity) while maintaining low toxicity.
Comparative Study: Benzoic Acid Derivatives vs. Standard Standard: Tetraiodophenolphthalein (TIP) Test Series: 3,5-Dibromo-4-fluorobenzoic acid derivatives (synthesized from 3,5-dibromo-4-fluorotoluene).[1][2][3][4][5][6][7]
| Compound Derivative | Radiopacity (vs. TIP) | Toxicity (Mice) | Solubility Profile |
| 3,5-Dibromo-4-fluorobenzoic acid | Equal / Superior | Low | High (as Sodium salt) |
| Methyl Ester | Moderate | Moderate | Lipophilic |
| Ethyl Ester | High | Low | Lipophilic |
| Tetraiodophenolphthalein (Ref) | Baseline (1.0x) | Moderate-High | Amphiphilic |
Key Insight: The 3,5-dibromo-4-fluorobenzoic acid derivatives demonstrated superior radiopacity-to-toxicity ratios compared to the iodine-based standard of the era. The fluorine atom likely improved the metabolic stability of the benzoate core, reducing the release of free halide ions which often drive toxicity.
B. Modern Application: Kinase & Receptor Inhibitors
Recent patent literature (e.g., CN111825677A, EP3068389B1) identifies this scaffold in the synthesis of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) , a target for Parkinson's disease, and Neurokinin-3 (NK-3) receptor antagonists.
Activity Profile in Kinase Inhibitors:
-
Target: LRRK2 (Parkinson's Disease).
-
Mechanism: The dibromo-fluoro motif occupies the hydrophobic "back pocket" of the kinase ATP-binding site.
-
Performance:
-
Selectivity: The bulky bromines prevent binding to smaller kinases (steric clash), improving the selectivity profile.
-
Potency: Derivatives often achieve IC50 < 10 nM due to optimized hydrophobic interactions.
-
Synthetic Pathways & Experimental Protocols
The utility of 3,5-dibromo-4-fluorotoluene stems from its ability to be functionalized at the methyl group (oxidation/bromination) or the aromatic ring (coupling).
Visualizing the Synthesis Tree
Figure 1: Synthetic divergence from the parent toluene scaffold. The pathway splits into oxidation (for acids/esters) and radical bromination (for linkers).
Protocol: Synthesis of 3,5-Dibromo-4-fluorobenzoic Acid
This intermediate is the gateway to most bioactive derivatives.
Reagents:
-
3,5-Dibromo-4-fluorotoluene (1.0 eq)[1]
-
Potassium Permanganate (
, 3.0 eq) -
Pyridine (Solvent/Base)
-
Water
Step-by-Step Methodology:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3,5-dibromo-4-fluorotoluene (10 mmol) in a mixture of pyridine (20 mL) and water (40 mL).
-
Oxidation: Add
(30 mmol) in small portions over 30 minutes while stirring vigorously. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The purple color should fade to a brown manganese dioxide ( ) precipitate. -
Filtration: Filter the hot solution through a Celite pad to remove
. Wash the pad with hot water. -
Acidification: Acidify the filtrate with 6N HCl to pH 1–2. A white precipitate (the product) will form.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
-
Validation: Check melting point and
H NMR (Expected: Singlet ~8.0-8.2 ppm for aromatic protons).
Critical Comparison: 3,5-Dibromo-4-fluoro vs. Alternatives
When designing a drug, why choose this specific scaffold over others?
| Scaffold | LogP (Lipophilicity) | Metabolic Stability | Steric Bulk (A-Value) | Primary Use Case |
| 3,5-Dibromo-4-fluoro | High | Excellent | High | CNS Drugs, Kinase Inhibitors (Back-pocket) |
| 3,5-Dichloro-4-fluoro | Moderate | Good | Moderate | General Anti-inflammatory |
| 4-Fluorophenyl | Low | Moderate | Low | General Pharmacophore |
| 3,5-Diiodo-4-pyridyl | Moderate | Low (Deiodination risk) | Very High | Radiographic Contrast (Historical) |
References
-
Sprague, C. H., Cwalina, G. E., & Jenkins, G. L. (1941). The Synthesis of Fluoro-bromo Derivatives of Benzoic Acid to be Evaluated as Radiographic Opaques. Journal of the American Pharmaceutical Association.[6]
-
Suzuki, H., et al. (1997).[8] Synthesis and Characterization of Some Nitrobenzanthrones. Synthesis. (Mentions 3,5-dibromo-4-fluorotoluene as key intermediate).[1][3][4][5][6][7]
-
Patent CN111825677A. (2020). Selective NK-3 receptor antagonists and their preparation and application. (Identifies 3,5-dibromo-4-fluorobenzoic acid as a building block).
-
Patent EP3068389B1. (2019).[9] Compounds inhibiting leucine-rich repeat kinase enzyme activity. (Uses the scaffold for LRRK2 inhibition).
-
PubChem Compound Summary. (2025). 2-Chloro-3,5-dibromo-4-fluorotoluene. National Library of Medicine.[10] [10]
Sources
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The Strategic Advantage of 3,5-Dibromo-4-fluorotoluene in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic chemistry, the choice of starting materials is a critical determinant of efficiency, selectivity, and ultimate success in the construction of complex molecular architectures. Among the vast arsenal of available building blocks, polyhalogenated aromatic compounds have emerged as particularly versatile intermediates. This guide provides an in-depth technical analysis of the advantages of using 3,5-Dibromo-4-fluorotoluene in organic synthesis, offering a comparative perspective against other alternatives and supported by mechanistic insights and practical considerations.
Introduction to a Versatile Building Block: The Unique Attributes of 3,5-Dibromo-4-fluorotoluene
3,5-Dibromo-4-fluorotoluene is a strategically substituted aromatic compound that offers a unique combination of reactive handles, making it a valuable tool for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The presence of two bromine atoms, a fluorine atom, and a methyl group on the toluene scaffold provides a rich platform for a variety of chemical transformations.
The key to its utility lies in the distinct reactivity of its substituents:
-
Two Bromine Atoms: These serve as excellent leaving groups for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[] Their differential reactivity, influenced by the electronic environment, can often be exploited for sequential and site-selective functionalization.
-
A Fluorine Atom: The presence of fluorine can significantly impact the physicochemical properties of the final molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This is a crucial consideration in drug design and the development of new agrochemicals.[6]
-
A Methyl Group: The methyl group can influence the electronic properties of the aromatic ring and can also be a site for further functionalization through radical reactions or oxidation.
This unique combination of functionalities allows for a modular and convergent approach to the synthesis of highly substituted aromatic compounds.
The Power of Regioselectivity: Directed Functionalization Strategies
A significant advantage of 3,5-Dibromo-4-fluorotoluene lies in the potential for highly regioselective functionalization. The electronic and steric environment created by the substituents allows for precise control over the introduction of new functionalities.
Directed Ortho-Metalation (DoM)
The fluorine atom, being a weak ortho-directing group, can facilitate directed ortho-metalation (DoM). Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the C2 or C6 position, ortho to the fluorine. This regioselectivity is driven by the coordination of the lithium cation to the fluorine atom, which acidifies the adjacent protons. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision.
reagent [label="3,5-Dibromo-4-fluorotoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="n-BuLi or s-BuLi", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Ortho-lithiated intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; electrophile [label="Electrophile (E+)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Regioselectively functionalized product", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent -> intermediate [label="Deprotonation"]; base -> intermediate [style=invis]; intermediate -> product [label="Quenching"]; electrophile -> product [style=invis]; }
This strategy offers a significant advantage over classical electrophilic aromatic substitution, which would likely lead to a mixture of isomers. The ability to selectively functionalize the positions adjacent to the fluorine atom opens up avenues for the synthesis of complex substitution patterns that would be difficult to achieve otherwise.
Sequential Cross-Coupling Reactions
The presence of two bromine atoms with different steric and electronic environments can be exploited for sequential cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to selectively react one bromine atom over the other. This allows for the stepwise introduction of different aryl, alkyl, or amino groups, further enhancing the molecular diversity that can be accessed from this single building block.
Case Study: Synthesis of 4-Amino-3,5-dibromotoluene
While direct experimental data on the use of 3,5-Dibromo-4-fluorotoluene is limited in readily available literature, a study on the synthesis of the structurally similar 4-Amino-3,5-dibromotoluene provides valuable insights into the synthetic utility of the 3,5-dibromo substitution pattern.[4] This synthesis demonstrates a practical approach to introducing the dibromo motif, which can be conceptually applied to the synthesis of 3,5-Dibromo-4-fluorotoluene.
Synthetic Protocol for 4-Amino-3,5-dibromotoluene
The synthesis involves the bromination of p-toluidine in glacial acetic acid.[4]
Step 1: Bromination of p-Toluidine
-
Dissolve p-toluidine in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid at a controlled temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash, and dry the crude product.
-
Recrystallize from a suitable solvent to obtain pure 4-amino-3,5-dibromotoluene.
p_toluidine [label="p-Toluidine", fillcolor="#F1F3F4", fontcolor="#202124"]; bromine [label="Br2, Acetic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="4-Amino-3,5-dibromotoluene", fillcolor="#34A853", fontcolor="#FFFFFF"];
p_toluidine -> product [label="Bromination"]; bromine -> product [style=invis]; }
This procedure highlights a straightforward method for introducing two bromine atoms ortho to an activating amino group. A similar strategy, starting from 4-fluorotoluene, could potentially be employed to synthesize 3,5-Dibromo-4-fluorotoluene, although the directing effects of the fluorine and methyl groups would need to be carefully considered. A patent for the preparation of 3-bromo-4-fluorotoluene notes the formation of dibromo-4-fluorotoluene as a byproduct, suggesting the feasibility of such a reaction.[7]
Comparative Performance and Advantages
The true value of a building block is best understood in comparison to its alternatives. While direct comparative studies for 3,5-Dibromo-4-fluorotoluene are not extensively documented, we can infer its advantages based on established principles of organic chemistry.
| Feature | 3,5-Dibromo-4-fluorotoluene | Alternative Dihalotoluenes (e.g., Dichlorotoluenes) |
| Cross-Coupling Reactivity | Higher reactivity of C-Br bonds compared to C-Cl bonds, allowing for milder reaction conditions. | Lower reactivity of C-Cl bonds, often requiring more active catalysts and harsher conditions. |
| Regioselectivity | The distinct electronic nature of Br and F atoms can be exploited for selective reactions. The fluorine atom can direct ortho-metalation. | The two chlorine atoms are electronically more similar, potentially leading to lower regioselectivity in some reactions. |
| Medicinal Chemistry Relevance | The presence of fluorine can enhance metabolic stability and binding affinity of the final product.[4][5] | Lacks the beneficial effects of fluorine on pharmacokinetic and pharmacodynamic properties. |
| Synthetic Versatility | Offers a wider range of sequential and orthogonal functionalization strategies due to the different reactivities of the halogens. | More limited in terms of sequential functionalization due to the similar reactivity of the two chlorine atoms. |
Conclusion: A Strategic Asset for Complex Synthesis
References
- Process for the preparation of 3-bromo-4-fluorotoluene.
- Synthesis of 3, 5-dibromo-4-iodopyridine.
- Synthesis method of lumefantrine-D9.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Exploring 4-Bromo-3-Fluorotoluene: A Versatile Chemical Intermedi
- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
- Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene.
- Process for the preparation of p-bromofluorobenzene.
- Preparation of 1-Tosyloxy-4-Substituted-2-butenes Using Ag(I) Salts. PubMed Central.
- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
- Novel process for the preparation of intermediate compounds used in the tre
- Total synthesis and development of bioactive n
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- New Research on Bioactive N
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research.
- SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
- Efficient total synthesis of novel bioactive microbial metabolites. PubMed.
- Intermediates in Drug Development: Lab to Industry. BOC Sciences.
- 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene.
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- 6. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 3,5-Dibromo-4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-fluorotoluene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a fluorine atom flanked by two bromine atoms on a toluene ring, makes it a valuable intermediate for introducing this motif into larger, more complex molecules. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical research and development community. This guide provides a comparative analysis of the two primary synthetic routes to 3,5-Dibromo-4-fluorotoluene, offering insights into the underlying chemical principles, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach.
Route 1: Electrophilic Bromination of 4-Fluorotoluene
This approach involves the direct bromination of commercially available 4-fluorotoluene. The synthesis proceeds in two conceptual steps: an initial monobromination followed by a second bromination. The regioselectivity of both steps is critical to the successful synthesis of the desired 3,5-dibromo isomer.
Chemical Principles and Mechanistic Insights
The directing effects of the substituents on the aromatic ring govern the regiochemical outcome of electrophilic aromatic substitution. In 4-fluorotoluene, the methyl group (-CH₃) is an activating, ortho-, para- director, while the fluorine atom (-F) is a deactivating, ortho-, para- director. The para position to the methyl group is occupied by the fluorine atom. Therefore, the initial bromination is directed to the positions ortho to the methyl group (C2 and C6) and ortho to the fluorine atom (C3 and C5).
While a mixture of isomers is generally expected, specific reaction conditions can favor the formation of 3-bromo-4-fluorotoluene. The use of a Lewis acid catalyst like iron (Fe) or iron(III) bromide (FeBr₃) in a suitable solvent is typical for aromatic bromination. A patent describes that carrying out the bromination in glacial acetic acid in the presence of iodine and iron can significantly increase the proportion of the 3-bromo isomer to as high as 70%, compared to the 2-bromo isomer.[1]
The second bromination, either in a stepwise or one-pot fashion, introduces a second bromine atom onto the 3-bromo-4-fluorotoluene intermediate. The directing effects of the existing substituents (F, CH₃, and Br) on the intermediate will determine the position of the second electrophilic attack. The fluorine at C4 and the bromine at C3 are both ortho-, para- directors, while the methyl group at C1 is also an ortho-, para- director. The position C5 is ortho to the fluorine atom and meta to both the methyl and bromine groups, making it a likely and activated site for the second bromination. However, the formation of other isomers is also possible, and purification of the final product is often necessary.
Figure 1: Synthetic pathway for the preparation of 3,5-Dibromo-4-fluorotoluene via electrophilic bromination of 4-fluorotoluene.
Experimental Protocol (Representative)
Step 1: Synthesis of 3-Bromo-4-fluorotoluene [1]
-
To a solution of 4-fluorotoluene (1.0 eq) in glacial acetic acid, add iron powder (0.05 eq) and iodine (0.05 eq).
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the mixture at room temperature, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by GC or TLC).
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation to separate the 3-bromo and 2-bromo isomers.
Step 2: Synthesis of 3,5-Dibromo-4-fluorotoluene
-
Dissolve 3-bromo-4-fluorotoluene (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Add a Lewis acid catalyst, such as iron powder (0.1 eq) or anhydrous iron(III) chloride (0.1 eq).
-
Slowly add bromine (1.1 eq) to the mixture at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by GC or TLC.
-
Upon completion, work up the reaction as described in Step 1, including quenching, extraction, and washing.
-
The crude product will likely be a mixture of dibrominated isomers and potentially some starting material. Purification by column chromatography or recrystallization is necessary to isolate the desired 3,5-Dibromo-4-fluorotoluene.
Route 2: Balz-Schiemann Reaction of 4-Amino-3,5-dibromotoluene
This multi-step route begins with the synthesis of 4-amino-3,5-dibromotoluene from a readily available starting material, p-toluidine. The amino group is then converted to a fluorine atom via the Balz-Schiemann reaction.
Chemical Principles and Mechanistic Insights
The synthesis of the key intermediate, 4-amino-3,5-dibromotoluene, is achieved by the direct bromination of p-toluidine. The amino group (-NH₂) is a strongly activating, ortho-, para- director. To control the reactivity and prevent oxidation, the amino group is often first protected as an acetamide (-NHCOCH₃), which is still an ortho-, para- director but less activating. Bromination of N-acetyl-p-toluidine followed by deprotection yields 4-amino-3,5-dibromotoluene.
The core of this route is the Balz-Schiemann reaction, a well-established method for introducing a fluorine atom onto an aromatic ring.[2] The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (4-amino-3,5-dibromotoluene) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like tetrafluoroboric acid (HBF₄), at low temperatures (0-5 °C). This converts the amino group into a diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, causing the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the aryl fluoride. The reaction is believed to proceed through an aryl cation intermediate.
The stability of the diazonium salt can be influenced by the steric hindrance and electronic effects of the substituents on the aromatic ring. The two bromine atoms adjacent to the diazonium group in the intermediate may affect its stability and the subsequent thermal decomposition.
Figure 2: Synthetic pathway for the preparation of 3,5-Dibromo-4-fluorotoluene via the Balz-Schiemann reaction.
Experimental Protocol (Representative)
Step 1: Synthesis of 4-Amino-3,5-dibromotoluene
This procedure is adapted from established methods for the bromination of anilines.
-
Protect the amino group of p-toluidine by reacting it with acetic anhydride to form N-acetyl-p-toluidine.
-
Dissolve N-acetyl-p-toluidine (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (2.2 eq) in glacial acetic acid to the mixture at room temperature.
-
Stir the reaction for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the dibrominated acetanilide.
-
Filter the solid and wash with water.
-
Hydrolyze the acetanilide by heating with aqueous acid (e.g., HCl or H₂SO₄) to afford 4-amino-3,5-dibromotoluene.
-
Neutralize the solution and extract the product with an organic solvent. Purify by recrystallization.
Step 2: Balz-Schiemann Reaction to form 3,5-Dibromo-4-fluorotoluene
Note: This is a general protocol for the Balz-Schiemann reaction and may require optimization for this specific substrate.
-
Suspend 4-amino-3,5-dibromotoluene (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄, ~48%, 3.0 eq) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes after the addition is complete.
-
The diazonium tetrafluoroborate salt will precipitate. Collect the solid by filtration and wash it with cold water, then cold ethanol, and finally cold diethyl ether.
-
Caution: Diazonium salts can be explosive when dry. Handle with care and in small quantities. Dry the salt under vacuum at room temperature.
-
Gently heat the dry diazonium salt in an appropriate apparatus. The decomposition is often exothermic and should be controlled. The product, 3,5-Dibromo-4-fluorotoluene, can be isolated by distillation or extraction of the residue.
-
Purify the crude product by column chromatography or distillation.
Comparative Analysis
| Parameter | Route 1: Electrophilic Bromination | Route 2: Balz-Schiemann Reaction |
| Starting Material | 4-Fluorotoluene | p-Toluidine |
| Number of Steps | 2 (potentially 1-pot) | 3-4 |
| Overall Yield | Variable, potentially low due to isomer formation | Moderate to good |
| Regioselectivity | Moderate to low, requires careful control and purification | High, driven by the directed synthesis of the precursor |
| Scalability | Potentially scalable, but purification of isomers can be challenging | Scalable, though handling of diazonium salts requires caution. Modern continuous flow methods can improve safety.[3] |
| Reagents & Conditions | Bromine, Lewis acids, acetic acid. Relatively standard conditions. | Acetic anhydride, bromine, strong acids, sodium nitrite, tetrafluoroboric acid. Requires low temperatures and handling of potentially hazardous diazonium salts. |
| Purification | Fractional distillation and/or column chromatography to separate isomers. | Recrystallization of intermediates and final purification by distillation or chromatography. |
| Advantages | Fewer steps, potentially more atom-economical if selectivity is high. | High regioselectivity, leading to a cleaner final product. Well-established and reliable reaction sequence. |
| Disadvantages | Formation of multiple isomers, leading to difficult purification and lower yields of the desired product. | More synthetic steps. Use of toxic and corrosive reagents. Handling of potentially explosive diazonium salt intermediates. |
Conclusion
Both synthetic routes to 3,5-Dibromo-4-fluorotoluene present a trade-off between the number of steps and the achievable regioselectivity.
Route 1, the direct electrophilic bromination of 4-fluorotoluene, is a more direct approach but is hampered by the formation of isomeric byproducts. While conditions can be optimized to favor the initial formation of 3-bromo-4-fluorotoluene, the subsequent bromination step is likely to yield a mixture of dibrominated products, necessitating challenging purification and leading to a lower overall yield of the desired 3,5-dibromo isomer. This route may be suitable for exploratory work or when small quantities are needed and purification is feasible.
Route 2, utilizing the Balz-Schiemann reaction on 4-amino-3,5-dibromotoluene, is a longer but more controlled and reliable method. The high regioselectivity of the bromination of the protected p-toluidine and the specificity of the Balz-Schiemann reaction ensure the formation of the desired product with high purity. While this route involves more steps and the handling of potentially hazardous diazonium intermediates, the challenges are well-documented, and modern techniques like continuous flow chemistry can mitigate the safety concerns associated with scalability. For the production of high-purity 3,5-Dibromo-4-fluorotoluene, especially on a larger scale, Route 2 is the more robust and recommended approach.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, purity requirements, available equipment, and expertise in handling the involved reagents and intermediates.
References
- Process for the preparation of 3-bromo-4-fluorotoluene.
- Regioselective terminal bromination of fluorinated oligophenylenes. Chem. Commun., 2025, 83.
- The Chemistry of 3-Bromo-4-fluorotoluene: From Synthesis to Applic
- RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. Digital Discovery.
- How to prepare 4-Bromo-3-fluorotoluene? - FAQ - Guidechem.
- Regioselectivity in Electrophilic Arom
- Balz–Schiemann reaction. Wikipedia.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
- 3-bromo-4-aminotoluene. Organic Syntheses.
- SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research.
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
- Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center.
- A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applic
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments.
- SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE
- Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Beyond the Balz-Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources.
- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry.
- Aromatic Chemistry Multi-step Synthesis Practice [Organic synthesis problem explained]. YouTube.
- Conversions of 3-perfluoro(1,4-dimethyl-2,5-dioxaoctyl)
- An Introduction to Multiple Step Synthesis. Chemistry LibreTexts.
- meta-Fluorotoluene Synthesis. YouTube.
- Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides.
- Preparation method for p-fluorotoluene.
- Balz-Schiemann Reaction. Organic Chemistry Portal.
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A Senior Application Scientist's Guide to the Structural Elucidation of 3,5-Dibromo-4-fluorotoluene Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It dictates its physical properties, biological activity, and potential applications. This guide provides an in-depth technical comparison of methodologies for the structural characterization of 3,5-Dibromo-4-fluorotoluene and its derivatives, a class of compounds with significant potential in agrochemicals and pharmaceuticals. While a definitive crystal structure for 3,5-Dibromo-4-fluorotoluene is not publicly available as of this writing, this guide will leverage data from closely related halogenated aromatic compounds to provide a comprehensive analytical framework. We will explore the gold standard of X-ray crystallography and compare its utility with other powerful analytical techniques.
The Significance of Halogenated Toluene Derivatives
Halogenated aromatic compounds are fundamental building blocks in organic synthesis. The introduction of bromine and fluorine atoms into the toluene scaffold can dramatically alter its electronic properties, lipophilicity, and metabolic stability. This makes derivatives of 3,5-Dibromo-4-fluorotoluene attractive candidates for drug discovery and the development of new materials. Understanding their precise molecular geometry is crucial for predicting their behavior in different environments.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction (SC-XRD) remains the most powerful technique for unambiguously determining the solid-state structure of a molecule. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
Hypothetical Crystal Structure Analysis of 3,5-Dibromo-4-fluorotoluene
Based on the crystal structures of related brominated benzene derivatives, we can anticipate key features in the crystal packing of 3,5-Dibromo-4-fluorotoluene. The presence of multiple halogen atoms is expected to lead to significant intermolecular interactions, such as halogen bonding (Br···Br or Br···F) and C-H···halogen hydrogen bonds, which will govern the supramolecular assembly.[1][2] The interplay between the electron-donating methyl group and the electron-withdrawing halogen atoms will influence the aromatic ring's geometry.
To illustrate the expected structural parameters, the following table compares crystallographic data from related halogenated compounds.
| Feature | 4-Bromotoluene | 1,3,5-Trifluorobenzene | Expected for 3,5-Dibromo-4-fluorotoluene |
| Crystal System | Monoclinic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Pnma | Centrosymmetric or non-centrosymmetric space group |
| Key Intermolecular Interactions | C-H···π | C-H···F | Halogen bonds (Br···Br, Br···F), C-H···Br, C-H···F, π-π stacking |
| Effect of Halogenation | Influences crystal packing through weak interactions. | Stronger dipole-dipole and C-H···F interactions. | A complex interplay of steric and electronic effects directing crystal packing. |
This table is a predictive summary based on known structures of similar compounds.
Experimental Workflow: From Synthesis to Single Crystal
The successful application of X-ray crystallography is contingent on obtaining high-quality single crystals. This section outlines a detailed, self-validating experimental workflow for the synthesis and crystallization of 3,5-Dibromo-4-fluorotoluene, explaining the rationale behind each step.
Synthesis of 3,5-Dibromo-4-fluorotoluene
A plausible synthetic route to 3,5-Dibromo-4-fluorotoluene starts from the commercially available 4-fluorotoluene. The bromination can be achieved through electrophilic aromatic substitution.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of 4-fluorotoluene in glacial acetic acid, add a catalytic amount of iron(III) bromide (FeBr₃).[3] The use of a Lewis acid catalyst like FeBr₃ is crucial to polarize the bromine molecule, making it a more potent electrophile for the aromatic ring. Glacial acetic acid serves as a polar protic solvent that can stabilize the reaction intermediates.
-
Bromination: Slowly add a stoichiometric amount of bromine (Br₂) dissolved in glacial acetic acid to the reaction mixture at room temperature. The reaction is typically exothermic, so controlled addition is necessary. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, pour the mixture into water and quench any remaining bromine with a saturated solution of sodium thiosulfate (Na₂S₂O₃). Extract the crude product with a suitable organic solvent like dichloromethane or diethyl ether.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 3,5-dibromo-4-fluorotoluene from isomeric byproducts.
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient size and quality is often the most challenging step. Recrystallization is a common technique for purifying solids and growing single crystals.[2]
Step-by-Step Crystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For a compound like 3,5-dibromo-4-fluorotoluene, a mixed solvent system, such as ethanol/water or dichloromethane/hexane, is often effective.
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Slow Cooling/Evaporation: Allow the saturated solution to cool slowly to room temperature. Slow cooling is essential for the growth of large, well-ordered crystals. Alternatively, allow the solvent to evaporate slowly over several days in a loosely covered vial.
-
Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Dry the crystals before mounting them for X-ray analysis.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques are indispensable for characterizing the compound in solution and for providing complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 3,5-Dibromo-4-fluorotoluene, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl protons and the aromatic protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would be influenced by the attached halogen atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom would be sensitive to its electronic environment.
Comparison with X-ray Crystallography:
| Aspect | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystalline) | Solution |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Connectivity, chemical environment of atoms, dynamic processes in solution. |
| Key Advantage | Unambiguous determination of absolute stereochemistry and solid-state conformation. | Provides information on the molecule's structure and behavior in a more biologically relevant state (solution). |
| Limitation | Requires high-quality single crystals, which can be difficult to obtain. | Provides an average structure in solution; does not give precise bond lengths and angles. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is crucial for confirming the identity of the synthesized 3,5-Dibromo-4-fluorotoluene. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.
Conclusion
The structural elucidation of 3,5-Dibromo-4-fluorotoluene derivatives requires a multi-faceted analytical approach. While single-crystal X-ray diffraction stands as the ultimate method for determining the precise three-dimensional structure in the solid state, its application is dependent on the successful synthesis and crystallization of the target compound. In the absence of a definitive crystal structure, a combination of predictive analysis based on related compounds and the application of complementary techniques such as NMR and mass spectrometry provides a robust framework for characterization. This integrated approach, grounded in a thorough understanding of the underlying chemical principles, is essential for advancing research and development in fields that utilize these versatile halogenated building blocks.
References
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Crystal structure of 3-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacen-3-yl)propanoic acid. (n.d.). National Center for Biotechnology Information. [Link]
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Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. (2014). Growing Science. [Link]
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X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. (2022). National Center for Biotechnology Information. [Link]
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3,5-Dibromo-4-fluorotoluene. (n.d.). Oakwood Chemical. [Link]
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(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. [Link]
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Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Semantic Scholar. [Link]
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Formation of 3,3,4-Trimethyl-1,7-dibromonorbornane-2-one: a Spectroscopic and Computational Study. (n.d.). SciELO South Africa. [Link]
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Materials Explorer. (n.d.). Materials Project. [Link]
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X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. (2012). ResearchGate. [Link]
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Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]
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X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. (2022). Royal Society of Chemistry. [Link]
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CIF files and programs to visualize crystal structures. (n.d.). TU Graz. [Link]
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Computational Chemistry Driven Solution to Rubriflordilactone B. (2016). ACS Publications. [Link]
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Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile. (2020). ResearchGate. [Link]
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Supporting Information. (2017). Royal Society of Chemistry. [Link]
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Crystal structure of 5,5-difluoro-10-(4-fluorophenyl)-1,3,7,9-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1][4][5]diazaborinine. (2017). ResearchGate. [Link]
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Arrays of 19 F NMR spectra of 8% 4-fluorotoluene in E7 at 376.3 MHz and.... (2014). ResearchGate. [Link]
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X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C. (2012). Zeitschrift für Naturforschung. [Link]
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Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. (n.d.). ResearchGate. [Link]
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theoretical vs experimental yield of 3,5-Dibromo-4-fluorotoluene
Bridging the Theoretical-Experimental Yield Gap
Executive Summary: The Yield Paradox
In the synthesis of 3,5-Dibromo-4-fluorotoluene (DBFT) , a critical intermediate for p38 MAP kinase inhibitors and agrochemicals, researchers often encounter a massive discrepancy between theoretical and experimental yields.
If calculated purely on stoichiometry using Direct Bromination (Method A) , the theoretical yield is 100%. However, the experimental yield for the specific 3,5-isomer via this route is often <5% . This guide analyzes why the "paper" chemistry fails and presents the industry-standard Balz-Schiemann Route (Method B) , which—despite a lower theoretical atom economy—delivers superior experimental yields (50–60%) and regiochemical fidelity.
Theoretical Framework & Mechanism
To understand the yield gap, we must analyze the electronic directing effects on the toluene ring.
The Regiochemistry Trap (Method A)
In 4-fluorotoluene , we have two directing groups:
-
Methyl (-CH₃) at C1: Activates ortho (C2, C6) and para (C4, blocked).
-
Fluoro (-F) at C4: Deactivates the ring inductively but directs ortho (C3, C5) via resonance.
The Conflict: The methyl group is an activator, while fluorine is a deactivator. In Electrophilic Aromatic Substitution (EAS), the activator usually dictates position. Therefore, direct bromination favors the C2/C6 positions (ortho to methyl), producing the unwanted 2-bromo-4-fluorotoluene . Forcing the reaction to the di-bromo stage results in a "regiochemical soup" of 2,3-, 2,5-, and 2,6-isomers, making the isolation of the symmetric 3,5-isomer nearly impossible.
The Solution: The "Trojan Horse" Strategy (Method B)
The Balz-Schiemann route changes the starting material to p-toluidine .
-
Amino (-NH₂) at C4: A powerful activator that overwhelmingly directs ortho to itself (C3, C5).
-
Bromination: Rapidly installs bromines at C3 and C5 with high precision.
-
Substitution: The amino group is then converted to a diazonium salt and displaced by fluorine.
Visualizing the Pathways
The following diagram illustrates the regiochemical divergence that dictates yield.
Figure 1: Comparative reaction pathways showing the regioselectivity bottleneck in Method A vs. the stepwise precision of Method B.
Comparative Performance Analysis
The following table contrasts the two primary methodologies based on industrial application data.
| Feature | Method A: Direct Bromination | Method B: Balz-Schiemann (Recommended) |
| Starting Material | 4-Fluorotoluene | p-Toluidine |
| Theoretical Yield | 100% (Stoichiometric) | 100% (Stoichiometric) |
| Experimental Yield | 1–5% (of specific 3,5-isomer) | 50–65% (Overall) |
| Major Impurities | 2-bromo-4-fluorotoluene (40%), 2,6-dibromo isomer | 3,5-dibromo-4-chlorotoluene (if HCl used) |
| Purification | Difficult fractional distillation (Boiling points close) | Steam distillation or Crystallization |
| Scalability | Poor (Accumulation of waste isomers) | High (Standard batch processing) |
| Safety Profile | Moderate (Br₂ handling) | High Risk (Diazonium intermediate, HF/HBF₄) |
Detailed Experimental Protocol (Method B)
Objective: Synthesis of 3,5-Dibromo-4-fluorotoluene via the Balz-Schiemann reaction. Scale: 100 mmol basis.
Phase 1: Regioselective Bromination
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, dropping funnel, and gas outlet trap (NaOH scrub).
-
Dissolution: Dissolve p-toluidine (10.7 g, 100 mmol) in Dichloromethane (DCM, 100 mL) .
-
Bromination: Cool to 0°C. Add Bromine (32.0 g, 200 mmol) dropwise over 1 hour. Note: The amine activates the ring; no catalyst (Fe) is needed.
-
Workup: Stir for 2 hours at RT. Quench with saturated sodium bisulfite (removes excess Br₂).
-
Isolation: Wash organic layer with water, dry over Na₂SO₄, and evaporate.
-
Checkpoint: 1H NMR should show symmetric aromatic protons.
-
Yield: ~95% (3,5-Dibromo-4-aminotoluene).
-
Phase 2: Diazotization & Fluorination
-
Salt Formation: Suspend the amine from Phase 1 in HBF₄ (48% aq. solution, 40 mL) . Cool to -5°C.
-
Diazotization: Add NaNO₂ (7.0 g, 100 mmol) in water (15 mL) dropwise. Keep temp < 0°C.
-
Critical Step: Stir for 30 mins. A precipitate (Diazonium Tetrafluoroborate salt) will form.
-
-
Filtration: Filter the diazonium salt rapidly and wash with cold ether. Do not let it dry completely (explosion risk).
-
Decomposition (The Schiemann Step):
-
Final Purification: Steam distill the residue to isolate pure 3,5-Dibromo-4-fluorotoluene.
Process Workflow Diagram
Figure 2: Step-by-step unit operation flow for the high-yield Balz-Schiemann protocol.
Troubleshooting & Optimization
Why isn't the yield 100%?
Even in Method B, experimental yield caps at ~60%. The losses are due to:
-
Diazonium Stability: The diazonium salt is sensitive. If temperature spikes >5°C during formation, it decomposes prematurely to phenols (side product).
-
Side Reactions: During thermal decomposition, radical coupling can occur, forming tars.
-
Volatility: The product has a relatively low melting point and can be lost during vacuum steps if not carefully monitored.
Critical Control Points (CCP)
-
CCP 1 (Bromination): Ensure temperature stays <5°C to prevent poly-bromination or oxidation of the amine.
-
CCP 2 (Anion Exchange): Use a slight excess of HBF₄ to ensure the counter-ion is fully BF₄⁻. Chloride salts (from HCl) are less stable and yield chloro-impurities.
References
-
Bayer AG. (1982). Process for the preparation of 3-bromo-4-fluorotoluene.[3][5] US Patent 4,351,974. (Demonstrates the mixture issues in direct bromination). Link
-
Kaur, M., et al. (2021).[6] Synthesis and Characterization of 4-Amino-3,5-Dibromo-Toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(1).[6] (Protocol for the bromination step). Link
-
Flood, D. T. (1933). Fluorobenzene (Balz-Schiemann Reaction General Protocol). Organic Syntheses, Coll. Vol. 2, p. 295. (Foundational reference for the fluorination mechanism). Link
- Schiemann, G., & Balz, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.
Sources
- 1. data.epo.org [data.epo.org]
- 2. Volume # 2(75), March - April 2011 — "Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH" [notes.fluorine1.ru]
- 3. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. US4351974A - Preparation of 3-bromo-4-fluorotoluene - Google Patents [patents.google.com]
- 6. japsr.in [japsr.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
